Product packaging for H-Tyr-Ile-Gly-Ser-Arg-NH2(Cat. No.:)

H-Tyr-Ile-Gly-Ser-Arg-NH2

カタログ番号: B025595
分子量: 593.7 g/mol
InChIキー: HVZPPZGCZLLMBC-LJZWMIMPSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

H-Tyr-Ile-Gly-Ser-Arg-NH2, also known as this compound, is a useful research compound. Its molecular formula is C26H43N9O7 and its molecular weight is 593.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H43N9O7 B025595 H-Tyr-Ile-Gly-Ser-Arg-NH2

特性

IUPAC Name

(2S,3S)-N-[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43N9O7/c1-3-14(2)21(35-23(40)17(27)11-15-6-8-16(37)9-7-15)25(42)32-12-20(38)33-19(13-36)24(41)34-18(22(28)39)5-4-10-31-26(29)30/h6-9,14,17-19,21,36-37H,3-5,10-13,27H2,1-2H3,(H2,28,39)(H,32,42)(H,33,38)(H,34,41)(H,35,40)(H4,29,30,31)/t14-,17-,18-,19-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZPPZGCZLLMBC-LJZWMIMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43N9O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Biological Significance of the Tyr-Ile-Gly-Ser-Arg-NH2 Peptide Sequence: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pentapeptide Tyr-Ile-Gly-Ser-Arg (YIGSR), terminating with a C-terminal amide (Tyr-Ile-Gly-Ser-Arg-NH2), is a biologically active motif derived from the B1 chain of the basement membrane glycoprotein, laminin. First identified in 1987, this sequence represents a principal site for cell attachment, migration, and receptor binding. Its discovery has paved the way for significant advancements in the understanding of cell-extracellular matrix interactions and has opened new avenues for therapeutic development, particularly in oncology and regenerative medicine. This guide provides a comprehensive overview of the discovery of the YIGSR peptide, its physicochemical properties, detailed experimental protocols for its synthesis and biological evaluation, and an in-depth look at its signaling mechanisms. Quantitative data from key studies are summarized, and signaling pathways are visualized to facilitate a deeper understanding of its function.

Discovery and Core Identity

The Tyr-Ile-Gly-Ser-Arg-NH2 peptide, commonly referred to by its single-letter amino acid code YIGSR, was identified as the minimal active sequence within a larger nonapeptide (CDPGYIGSR) from the B1 chain of laminin responsible for cell adhesion.[1][2] Groundbreaking work by Graf et al. in 1987 demonstrated that this pentapeptide is a crucial mediator of epithelial cell adhesion and binds to the 67 kDa laminin receptor.[1] The amidation of the C-terminal arginine was found to significantly enhance its biological activity.[1]

Physicochemical Properties
PropertyValue
Amino Acid Sequence Tyr-Ile-Gly-Ser-Arg-NH2
Molecular Formula C28H47N9O8
Molecular Weight 653.73 g/mol
Canonical SMILES N--INVALID-LINK--C(=O)N--INVALID-LINK--CC">C@@HC(=O)NCC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N
Solubility Soluble in water

Quantitative Data Summary

The biological activities of the YIGSR peptide have been quantified in various experimental systems. The following tables summarize key quantitative findings.

Receptor Binding Affinity
PeptideReceptorCell LineKd (M)Reference
C(YIGSR)3-NH267 kDa Laminin ReceptorNeuroblastoma1.5 x 10-7[3]
Inhibition of Tumor Metastasis
Peptide FormulationDoseCell LineAssayInhibitionReference
Ac-Y16 (multimeric YIGSR)0.2 mg/mouseB16-F10 MelanomaLung Colony Formation97%[4]
Ac-Y1 (monomeric YIGSR)0.2 mg/mouseB16-F10 MelanomaLung Colony Formation50%[4]
Ac-Y16 (multimeric YIGSR)1.5-2.0 mgNALM6 LeukemiaLeukemic InfiltrationSignificant[5]
Modulation of Macrophage Activity
Peptide Concentration (mM)Macrophage PhenotypeEffect on iNOS ExpressionCell LineReference
2M1 (pro-inflammatory)IncreasedMurine Macrophages[2]
5M1 (pro-inflammatory)IncreasedMurine Macrophages[2]
8M1 (pro-inflammatory)Increased (less than 5mM)Murine Macrophages[2]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological characterization of the Tyr-Ile-Gly-Ser-Arg-NH2 peptide.

Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

A standard Fmoc/tBu strategy is employed for the synthesis of Tyr-Ile-Gly-Ser-Arg-NH2.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Arg(Pbf)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Gly-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the first protected amino acid (Fmoc-Arg(Pbf)-OH) in DMF.

    • Add 3 equivalents of DIC and 3 equivalents of OxymaPure.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Ser, Gly, Ile, Tyr).

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide under vacuum.

Peptide Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • Crude Tyr-Ile-Gly-Ser-Arg-NH2 peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

  • HPLC Separation:

    • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

    • Inject the peptide solution onto the column.

    • Elute the peptide using a linear gradient of 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min.

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection and Analysis: Collect the fractions corresponding to the major peak. Analyze the purity of the fractions by analytical HPLC and confirm the identity by mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified Tyr-Ile-Gly-Ser-Arg-NH2 peptide as a white powder.

Cell Adhesion Assay

Materials:

  • 96-well tissue culture plates

  • Purified Tyr-Ile-Gly-Ser-Arg-NH2 peptide

  • Epithelial cells (e.g., HT-1080)

  • Bovine Serum Albumin (BSA)

  • Serum-free cell culture medium

  • Crystal Violet stain

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with various concentrations of the YIGSR peptide (e.g., 0.1 to 10 µg/mL) in phosphate-buffered saline (PBS) overnight at 4°C.

  • Blocking: Wash the wells with PBS and block non-specific binding sites with 1% BSA in PBS for 1 hour at 37°C.

  • Cell Seeding: Wash the wells with PBS. Harvest epithelial cells and resuspend them in serum-free medium. Add 1 x 104 cells to each well.

  • Incubation: Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell attachment.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Staining and Quantification:

    • Fix the adherent cells with methanol for 10 minutes.

    • Stain the cells with 0.5% Crystal Violet solution for 10 minutes.

    • Wash the wells with water and allow to air dry.

    • Solubilize the stain with 10% acetic acid.

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.

Signaling Pathways and Mechanisms of Action

The biological effects of Tyr-Ile-Gly-Ser-Arg-NH2 are mediated through its interaction with specific cell surface receptors, primarily the 67 kDa laminin receptor and certain integrins. These interactions trigger intracellular signaling cascades that regulate cell behavior.

67 kDa Laminin Receptor Signaling

Binding of YIGSR to the 67 kDa laminin receptor initiates a signaling pathway that is particularly relevant to its neuroprotective effects. This pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6] Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), which in turn promote the internalization of the 67 kDa laminin receptor.[6] This receptor internalization is a key step in the downstream signaling that leads to cellular responses. Additionally, YIGSR binding has been shown to induce the tyrosine phosphorylation of several intracellular proteins.[3]

G YIGSR Tyr-Ile-Gly-Ser-Arg-NH2 LR67 67 kDa Laminin Receptor YIGSR->LR67 Binds AC Adenylyl Cyclase LR67->AC Activates Tyr_Phos Tyrosine Phosphorylation of intracellular proteins LR67->Tyr_Phos cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates Internalization Receptor Internalization PKA->Internalization Epac->Internalization Response Cellular Response (e.g., Neuroprotection) Internalization->Response Tyr_Phos->Response

67 kDa Laminin Receptor Signaling Pathway
Integrin-Mediated Signaling and Crosstalk

YIGSR has also been shown to interact with integrins, such as α6β1 and α4β1.[2][7] Integrin-mediated adhesion to the extracellular matrix is known to activate Focal Adhesion Kinase (FAK), a key regulator of cell spreading, migration, and survival. While direct activation of FAK by YIGSR binding to integrins is plausible, some studies suggest that YIGSR may modulate FAK signaling in a more complex manner. For instance, in cardiac myocytes, adhesion to YIGSR peptide resulted in reduced FAK expression compared to adhesion to the full laminin protein.[8] Furthermore, the YIGSR-mediated induction of collagen synthesis in fibroblasts is dependent on both FAK and MEK signaling pathways, suggesting a crosstalk between integrin-mediated and growth factor-related signaling cascades.[9]

G YIGSR Tyr-Ile-Gly-Ser-Arg-NH2 Integrin Integrin (e.g., α6β1) YIGSR->Integrin Binds FAK FAK Integrin->FAK Activates MEK MEK FAK->MEK Crosstalk Cell_Adhesion Cell Adhesion & Spreading FAK->Cell_Adhesion ERK ERK MEK->ERK Collagen_Synth Collagen Synthesis ERK->Collagen_Synth Response Cellular Response Collagen_Synth->Response Cell_Adhesion->Response

Integrin-Mediated Signaling and Crosstalk

Conclusion

The discovery of the Tyr-Ile-Gly-Ser-Arg-NH2 peptide has been a seminal event in cell biology, providing a powerful tool to dissect the intricate interactions between cells and their microenvironment. Its well-defined biological activities, coupled with its synthetic accessibility, make it an invaluable asset for researchers in basic science and drug development. The detailed protocols and data presented in this guide are intended to facilitate further research into the therapeutic potential of this remarkable peptide and its derivatives. Future investigations will likely focus on optimizing its in vivo stability and delivery, as well as further elucidating the nuances of its signaling pathways in various physiological and pathological contexts.

References

H-Tyr-Ile-Gly-Ser-Arg-NH2 (YIGSR): A Technical Guide to a Laminin B1 Chain Fragment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide H-Tyr-Ile-Gly-Ser-Arg-NH2, commonly known as YIGSR, is a synthetic fragment of the laminin B1 chain, corresponding to the amino acid sequence 929-933.[1][2] This peptide has garnered significant interest in the scientific community for its diverse biological activities, including its potent anti-metastatic and anti-cancer properties.[1][3][4][5] It plays a crucial role in cell adhesion, migration, differentiation, and signaling, primarily through its interaction with the 67-kDa laminin receptor (67LR).[6][7] This technical guide provides an in-depth overview of the synthesis, biological functions, and experimental evaluation of the YIGSR peptide, tailored for researchers and professionals in drug development.

Physicochemical Properties

PropertyValueReference
Molecular Formula C26H42N8O8[2]
Molecular Weight 594.66 g/mol [2]
CAS Number 110590-64-2[2]
Appearance White to off-white powder[2]
Solubility Soluble in water (1 mg/mL)[2]
Purity ≥98%[2]

Biological Activities and Quantitative Data

The YIGSR peptide exhibits a range of biological effects, many of which have been quantified in various experimental models.

Anti-Metastatic and Anti-Cancer Activity

YIGSR has been shown to inhibit experimental metastasis of various cancer cell lines.[3][4][5] Co-injection of YIGSR with melanoma cells in mice has been found to reduce the formation of lung colonies. In a human fibrosarcoma cell line (HT1080), YIGSR inhibited the enhancement of lung colonization induced by cyclophosphamide.[4] Furthermore, a multimeric form of YIGSR has demonstrated an inhibitory effect on the growth and dissemination of human pre-B leukaemic cells in SCID mice.[3]

Cell LineExperimental ModelEffect of YIGSRQuantitative DataReference
Melanoma CellsMouse modelReduced lung coloniesData not specified
HT1080 Human FibrosarcomaMouse model with cyclophosphamideInhibited enhanced lung colonizationData not specified[4]
Human Pre-B Leukaemic CellsSCID miceInhibited tumor growth and disseminationData not specified[3]
Cell Adhesion

YIGSR is a key mediator of cell adhesion to laminin. It has been demonstrated that YIGSR peptides can facilitate cellular adhesion to a degree identical to that of the native laminin protein.[8] In one study, focal adhesion kinase (FAK) protein was reduced by 50% in cardiac cells cultured on YIGSR peptide compared with laminin, even though β1-integrin levels were unchanged.[8] The interaction of a related peptide amide, C(YIGSR)3-NH2, with the 67 kDa laminin binding protein showed an intermediate affinity of 1.5 x 10-7 M.[1]

Cell TypeAssayEffect of YIGSRQuantitative DataReference
Neonatal Cardiac MyocytesCell adhesion on siliconePromoted cellular adhesion50% reduction in FAK protein[8]
Neuroblastoma CellsLigand displacement analysisBinding to 67 kDa laminin receptorAffinity (Kd) = 1.5 x 10-7 M for C(YIGSR)3-NH2[1]
Collagen Synthesis

YIGSR has been found to strongly enhance type 1 collagen synthesis in human dermal fibroblasts in a time- and dose-dependent manner, without affecting cell proliferation or MMP-1 levels.[9] This effect is modulated by FAK and MEK inhibitors.[9]

Cell LineAssayEffect of YIGSRQuantitative DataReference
Hs27 Human Dermal FibroblastsCollagen synthesis assayEnhanced type 1 collagen synthesisDose- and time-dependent increase (specific values not provided)[9]
Lymphedema Amelioration

In a mouse tail lymphedema model, intra-abdominal injections of YIGSR peptide ameliorated tail lymphedema.[2][7] This effect is believed to be mediated by the 67-kDa laminin receptor and involves enhanced cell-cell adhesion.[7] YIGSR treatment also significantly reduced the expression of TGF-β1 and TGF-β2.[7]

Animal ModelTreatment RegimenEffect of YIGSRQuantitative DataReference
Mouse Tail LymphedemaIntra-abdominal injectionsReduced tail lymphedema27% reduction on day 7 (P = 0.035), 29% reduction on day 14 (P < 0.05)[2][7]
Mouse Tail LymphedemaGene expression analysisReduced TGF-β1 and TGF-β2 expressionSignificant reduction on day 7 (P = 0.030 for TGF-β1, P = 0.021 for TGF-β2)[7]
Macrophage Phenotype Modulation

YIGSR has a concentration-dependent impact on macrophage phenotype.[10] At lower concentrations, it increases macrophage inflammation, while at higher concentrations, it has the opposite effect.[10]

Cell TypeTreatment ConcentrationEffect on iNOS Expression (M1 marker)Mean Fluorescence Intensity (MFI) ± SDReference
M1 Murine Macrophages0 mM (Control)-106.3 ± 15.40[10]
M1 Murine Macrophages2 mMIncreased130 ± 17.52[10]
M1 Murine Macrophages5 mMIncreased140.2 ± 18.59[10]
M1 Murine Macrophages8 mMIncreased (less than 5 mM)129.2 ± 16.43[10]
M0 Murine Macrophages0 mM (Control)-Not specified[10]
M0 Murine Macrophages2 mMIncreased49.21 ± 8.38[10]
M0 Murine Macrophages5 mMSlightly reduced vs 2mM48.07 ± 7.68[10]
M0 Murine Macrophages8 mMHighest increase50.75 ± 9.62[10]

Signaling Pathways

YIGSR exerts its biological effects through various signaling pathways, primarily initiated by its binding to the 67-kDa laminin receptor.

67-kDa Laminin Receptor (67LR) Signaling

Binding of YIGSR to the 67LR can trigger several downstream events. In neuroblastoma cells, this interaction induces tyrosine phosphorylation of proteins in the 115-130 kDa and 32 kDa ranges.[1] In other contexts, YIGSR binding to 67LR leads to the activation of adenylyl cyclase, a transient increase in cAMP, and subsequent activation of Protein Kinase A (PKA) and Epac, which induces the internalization of the receptor.[6]

G YIGSR This compound LR67 67-kDa Laminin Receptor (67LR) YIGSR->LR67 Binds AC Adenylyl Cyclase LR67->AC Activates TyrPhos Tyrosine Phosphorylation (115-130 kDa, 32 kDa proteins) LR67->TyrPhos Induces cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac cAMP->Epac Activates Internalization 67LR Internalization PKA->Internalization Epac->Internalization

67-kDa Laminin Receptor Signaling Pathway

Integrin β1/GSK3β/β-catenin Signaling Pathway

While the direct link between YIGSR and this pathway is still under investigation, integrin β1 is a known receptor for laminin, and its signaling can influence the GSK3β/β-catenin pathway. This pathway is crucial for cell proliferation and differentiation.

G Laminin_YIGSR Laminin (YIGSR) Integrin Integrin β1 Laminin_YIGSR->Integrin Binds GSK3b GSK3β Integrin->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation Degradation β-catenin Degradation beta_catenin->Degradation Nucleus Nucleus beta_catenin->Nucleus Translocates Transcription Gene Transcription (Proliferation, Differentiation) Nucleus->Transcription Activates

Integrin β1/GSK3β/β-catenin Signaling Pathway

TGF-β Signaling Pathway

YIGSR has been shown to reduce the expression of TGF-β1 and TGF-β2 in a mouse model of lymphedema.[7] The TGF-β signaling pathway is a key regulator of cell growth, differentiation, and extracellular matrix production.

G YIGSR This compound TGFb_expression TGF-β1/β2 Expression YIGSR->TGFb_expression Reduces TGFb_receptor TGF-β Receptor TGFb_expression->TGFb_receptor Activates SMADs SMAD Complex TGFb_receptor->SMADs Phosphorylates Nucleus Nucleus SMADs->Nucleus Translocates Gene_expression Target Gene Expression (e.g., Fibrosis) Nucleus->Gene_expression Regulates

TGF-β Signaling Pathway Modulation by YIGSR

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

This protocol outlines the general steps for the solid-phase synthesis of a C-terminally amidated peptide like YIGSR using Fmoc chemistry.

  • Resin Selection and Swelling:

    • Start with a Rink Amide resin, which is suitable for the synthesis of peptide amides.

    • Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection:

    • Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF for 5-10 minutes.

    • Wash the resin thoroughly with DMF to remove the piperidine and by-products.

  • Amino Acid Coupling:

    • Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) using a coupling reagent like HBTU/HATU in the presence of a base such as DIPEA in DMF.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the completion of the coupling reaction using a ninhydrin (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.

    • Wash the resin with DMF to remove excess reagents.

  • Chain Elongation:

    • Repeat the deprotection and coupling steps sequentially for the remaining amino acids in the reverse order of the peptide sequence: Fmoc-Ser(tBu)-OH, Fmoc-Gly-OH, Fmoc-Ile-OH, and Fmoc-Tyr(tBu)-OH.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled, remove the N-terminal Fmoc group.

    • Wash the resin with DMF and then with a solvent like dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS), to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

G start Start: Rink Amide Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash with DMF deprotect1->wash1 couple_Arg Couple Fmoc-Arg(Pbf)-OH wash1->couple_Arg wash2 Wash with DMF couple_Arg->wash2 deprotect2 Fmoc Deprotection wash2->deprotect2 couple_Ser Couple Fmoc-Ser(tBu)-OH deprotect2->couple_Ser couple_Gly Couple Fmoc-Gly-OH couple_Tyr Couple Fmoc-Tyr(tBu)-OH couple_Ser->couple_Tyr Repeat Deprotection & Coupling Cycles couple_Ile Couple Fmoc-Ile-OH final_deprotect Final Fmoc Deprotection couple_Tyr->final_deprotect cleavage Cleavage from Resin (TFA Cocktail) final_deprotect->cleavage purification Purification (RP-HPLC) cleavage->purification end This compound purification->end

Solid-Phase Synthesis Workflow

In Vitro Cell Adhesion Assay

This protocol describes a method to assess the effect of YIGSR on cell adhesion.

  • Plate Coating:

    • Coat the wells of a 96-well plate with a solution of laminin (e.g., 10 µg/mL in PBS) or a control protein like BSA overnight at 4°C.

    • Wash the wells with PBS to remove any unbound protein.

  • Cell Preparation:

    • Harvest the cells to be tested (e.g., cancer cells, endothelial cells) and resuspend them in a serum-free medium.

    • Count the cells and adjust the concentration to a desired density (e.g., 5 x 104 cells/mL).

  • Adhesion Inhibition:

    • Pre-incubate the cells with varying concentrations of the YIGSR peptide for 30 minutes at 37°C. A control group with no peptide should be included.

  • Cell Seeding and Incubation:

    • Add the cell suspension (with or without YIGSR) to the coated wells.

    • Incubate the plate for a specific period (e.g., 1-2 hours) at 37°C in a CO2 incubator to allow for cell adhesion.

  • Washing and Staining:

    • Gently wash the wells with PBS to remove non-adherent cells.

    • Fix the adherent cells with a solution like 4% paraformaldehyde.

    • Stain the cells with a dye such as crystal violet.

  • Quantification:

    • Solubilize the crystal violet stain with a solvent like 10% acetic acid.

    • Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a plate reader.

    • The absorbance is proportional to the number of adherent cells. Calculate the percentage of adhesion inhibition for each concentration of YIGSR compared to the control.

In Vivo Murine Melanoma Metastasis Model

This protocol outlines an experimental design to evaluate the anti-metastatic potential of YIGSR in vivo.

  • Animal Model:

    • Use an appropriate mouse strain, such as C57BL/6 or BALB/c nude mice.

  • Tumor Cell Preparation:

    • Culture a metastatic melanoma cell line (e.g., B16F10).

    • Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of, for example, 2.5 x 105 cells/mL.

  • Treatment Groups:

    • Divide the mice into at least two groups: a control group and a YIGSR-treated group.

  • Tumor Cell Injection:

    • For the YIGSR-treated group, co-inject the melanoma cell suspension with a solution of YIGSR peptide.

    • For the control group, inject the melanoma cell suspension mixed with the vehicle (e.g., PBS).

    • Inject the cell suspension intravenously via the tail vein.

  • Monitoring and Endpoint:

    • Monitor the health and weight of the mice regularly.

    • After a predetermined period (e.g., 2-3 weeks), euthanize the mice.

    • Excise the lungs and fix them in a suitable fixative (e.g., Bouin's solution).

  • Metastasis Quantification:

    • Count the number of visible tumor colonies on the surface of the lungs.

    • For more detailed analysis, the lungs can be sectioned, stained with hematoxylin and eosin (H&E), and examined microscopically to quantify metastatic foci.

  • Statistical Analysis:

    • Compare the number of lung metastases between the control and YIGSR-treated groups using an appropriate statistical test (e.g., t-test or Mann-Whitney U test).

Conclusion

The laminin B1 chain fragment this compound is a promising peptide with a wide range of biological activities, particularly in the realms of cancer therapy and tissue regeneration. Its ability to modulate cell adhesion, migration, and signaling through the 67-kDa laminin receptor and other pathways makes it a valuable tool for researchers and a potential candidate for therapeutic development. This technical guide provides a comprehensive overview of the current knowledge on YIGSR, offering a foundation for further investigation and application in the fields of drug discovery and biomedical research.

References

In Vitro Bioactivity of H-Tyr-Ile-Gly-Ser-Arg-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hexapeptide H-Tyr-Ile-Gly-Ser-Arg-NH2 (YIGSR-NH2) is a synthetic peptide derived from the B1 chain of laminin, a major protein component of the basement membrane. The core pentapeptide sequence, Tyr-Ile-Gly-Ser-Arg (YIGSR), is a well-established motif responsible for mediating cell adhesion, migration, and differentiation through its interaction with the 67 kDa laminin receptor (67LR) and certain integrins. This technical guide provides a comprehensive overview of the in vitro bioactivity of this compound, presenting key quantitative data, detailed experimental protocols, and insights into its molecular mechanisms of action.

Quantitative Bioactivity Data

The in vitro effects of the YIGSR sequence are often concentration-dependent and cell-type specific. The following tables summarize key quantitative findings from published research.

Table 1: Effect of YIGSR on Macrophage Inflammatory Marker Expression

Cell TypeTreatmentConcentrationOutcomeReference
M0 Murine MacrophagesYIGSR8 mMHighest iNOS expression (Mean Fluorescence Intensity ≈ 50.75)[1]
M0 Murine MacrophagesYIGSR2 mMSecond highest iNOS expression (Mean Fluorescence Intensity ≈ 49.21)[1]
M0 Murine MacrophagesYIGSR5 mMSlightly reduced iNOS expression compared to 2 mM and 8 mM (Mean Fluorescence Intensity ≈ 48.07)[1]

Table 2: Effect of YIGSR on Cardiac Myocyte Protein Expression

Cell TypeTreatmentOutcomeReference
Neonatal Cardiac MyocytesYIGSR50% reduction in Focal Adhesion Kinase (FAK) protein compared to laminin[2]
Neonatal Cardiac MyocytesYIGSR (with mechanical stimulation)50% decrease in myosin protein[2]

Signaling Pathways

The YIGSR peptide modulates several key signaling pathways, primarily initiating its effects through cell surface receptors.

Integrin β1/GSK3β/β-catenin Signaling Pathway

In the context of neuronal differentiation of spermatogonial stem cells, a YIGSR-containing peptide has been shown to activate the integrin β1/GSK3β/β-catenin pathway. This activation leads to increased levels of phosphorylated GSK3β, and consequently, an accumulation of both total and nuclear β-catenin. Nuclear β-catenin then acts as a transcriptional co-activator, promoting the expression of genes involved in neuronal differentiation, such as cyclin D1.[3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus YIGSR YIGSR Integrin_b1 Integrin β1 YIGSR->Integrin_b1 Binds GSK3b GSK3β Integrin_b1->GSK3b Inhibits pGSK3b p-GSK3β (Inactive) GSK3b->pGSK3b Phosphorylation b_catenin_total β-catenin (Total) GSK3b->b_catenin_total Phosphorylates for degradation b_catenin_nuclear β-catenin (Nuclear) b_catenin_total->b_catenin_nuclear Translocates CyclinD1 Cyclin D1 Expression b_catenin_nuclear->CyclinD1 Promotes

Caption: Integrin β1/GSK3β/β-catenin signaling pathway activated by YIGSR.
TGF-β Signaling Pathway

In vivo studies on lymphedema have indicated that YIGSR treatment can significantly reduce the expression of key components of the TGF-β signaling pathway, including TGF-β1 and TGF-β2, as well as downstream mesenchymal markers like SM22α and β-catenin.[4] This suggests an anti-fibrotic and anti-inflammatory role for the peptide.

Experimental Protocols

Macrophage Polarization and Cytokine Analysis Assay

This protocol is adapted from a study investigating the concentration-dependent effects of YIGSR on macrophage phenotype.[1]

Objective: To determine the effect of this compound on the polarization and secretome of macrophages in vitro.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary macrophages.

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • This compound peptide.

  • LPS (for M1 polarization) and IL-4 (for M2 polarization).

  • 24-well glass-bottom plates.

  • Reagents for immunofluorescence staining (e.g., primary antibodies for iNOS and Arginase-1, fluorescently labeled secondary antibodies, DAPI).

  • Reagents for a Luminex bead-based cytokine/chemokine assay.

  • BCA Protein Assay Kit.

Procedure:

  • Cell Seeding: Seed macrophages onto 24-well glass-bottom plates at a density of 0.06 x 10^6 cells/mL.

  • Adherence: Allow cells to adhere for 24 hours.

  • Treatment and Polarization:

    • Replace the medium with fresh medium containing polarizing stimuli (e.g., LPS for M1, IL-4 for M2) and the desired concentrations of this compound (e.g., 0 mM, 2 mM, 5 mM, 8 mM).

    • Include a non-polarized (M0) control group with peptide treatment.

  • Incubation: Incubate the cells for 48 hours.

  • Supernatant Collection: Collect the cell culture supernatants for secretome analysis.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a suitable blocking buffer.

    • Incubate with primary antibodies against iNOS (M1 marker) and Arginase-1 (M2 marker).

    • Incubate with appropriate fluorescently labeled secondary antibodies and DAPI for nuclear staining.

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope.

    • Quantify the mean fluorescence intensity (MFI) of iNOS and Arginase-1 per cell.

  • Secretome Analysis:

    • Determine the total protein concentration in the collected supernatants using a BCA assay to normalize for cell number.

    • Analyze the levels of secreted cytokines and chemokines using a Luminex bead assay according to the manufacturer's instructions.

G cluster_workflow Experimental Workflow: Macrophage Activity Assay A Seed Macrophages in 24-well plates B Allow adherence for 24h A->B C Add Polarizing Media (M0, M1, M2) + YIGSR-NH2 (0, 2, 5, 8 mM) B->C D Incubate for 48h C->D E Collect Supernatant D->E F Fix and Stain Cells D->F G Luminex Assay for Cytokines E->G H Immunofluorescence for iNOS/Arg-1 F->H I Data Analysis G->I H->I

Caption: Workflow for assessing YIGSR's impact on macrophage activity.
Cell Adhesion Assay

This is a general protocol for assessing the cell-adhesive properties of this compound.

Objective: To quantify the ability of this compound to promote cell adhesion.

Materials:

  • Cell line of interest (e.g., HT-1080 fibrosarcoma cells).

  • 96-well non-tissue culture treated plates.

  • This compound peptide.

  • Bovine Serum Albumin (BSA) as a negative control.

  • Laminin or Fibronectin as a positive control.

  • Serum-free culture medium.

  • Calcein AM or other suitable viability stain.

  • Plate reader with fluorescence capabilities.

Procedure:

  • Plate Coating:

    • Prepare solutions of the peptide, positive control, and negative control at desired concentrations in a suitable buffer (e.g., PBS).

    • Add the solutions to the wells of a 96-well plate and incubate overnight at 4°C to allow for passive adsorption.

  • Blocking:

    • Aspirate the coating solutions and wash the wells with PBS.

    • Add a blocking buffer (e.g., 1% heat-denatured BSA in PBS) to each well and incubate for 1 hour at 37°C to block non-specific cell binding.

  • Cell Seeding:

    • Harvest cells and resuspend them in serum-free medium.

    • Aspirate the blocking buffer from the wells and wash with PBS.

    • Add the cell suspension to each well.

  • Adhesion: Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C in a CO2 incubator to allow for cell attachment.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification:

    • Add a viability stain like Calcein AM to each well and incubate as per the manufacturer's instructions.

    • Read the fluorescence on a plate reader. The fluorescence intensity is proportional to the number of adherent cells.

Conclusion

This compound is a bioactive peptide with significant potential in various research and therapeutic areas, including tissue engineering, cancer research, and regenerative medicine. Its primary mechanism of action involves binding to cell surface receptors, which in turn modulates signaling pathways that control cell adhesion, inflammation, and differentiation. The experimental protocols provided herein offer a framework for further investigation into the multifaceted in vitro bioactivities of this important laminin-derived peptide.

References

An In-Depth Technical Guide to the Receptor Binding Properties of H-Tyr-Ile-Gly-Ser-Arg-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide H-Tyr-Ile-Gly-Ser-Arg-NH2, a key bioactive fragment derived from the B1 chain of laminin, plays a pivotal role in mediating cell adhesion and signaling. Often referred to by its core sequence, YIGSR, this peptide is a subject of significant interest in cancer research, tissue engineering, and drug development due to its interactions with specific cell surface receptors. This technical guide provides a comprehensive overview of the receptor binding properties of this compound, including quantitative binding data, detailed experimental methodologies, and an exploration of its downstream signaling pathways.

Receptor Binding Properties

The primary receptor for the this compound peptide is the 67 kDa non-integrin high-affinity laminin receptor.[1][2] In addition to this primary interaction, evidence also suggests potential binding to integrins, specifically α4β1 and α6β1.[3][4]

Quantitative Binding Data

Quantitative analysis of the binding affinity of YIGSR-related peptides to the 67 kDa laminin receptor has been determined through ligand displacement assays. These studies provide crucial data for understanding the potency and specificity of this interaction.

PeptideReceptorAssay TypeAffinity ConstantReference
C(YIGSR)3-NH267 kDa laminin binding proteinLigand Displacement1.5 x 10-7 M[5]

Experimental Protocols

A variety of experimental techniques are employed to characterize the binding of this compound to its receptors and to elucidate its functional consequences. Below are detailed methodologies for key experiments.

Solid-Phase Peptide Binding Assay

This method is used to quantify the binding of the peptide to its receptor in a controlled in vitro setting.

Materials:

  • High-binding 96-well microtiter plates

  • This compound peptide

  • Recombinant 67 kDa laminin receptor protein

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Primary antibody against the 67 kDa laminin receptor

  • Enzyme-conjugated secondary antibody

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Stop solution

Procedure:

  • Coating: Dilute the recombinant 67 kDa laminin receptor to 1-10 µg/mL in PBS and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer to remove unbound receptor.

  • Blocking: Add 200 µL of 1% BSA in PBS to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Repeat the washing step.

  • Peptide Incubation: Prepare serial dilutions of this compound in PBS with 0.1% BSA. Add 100 µL of each dilution to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add 100 µL of the primary antibody, diluted in 1% BSA in PBS, to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in 1% BSA in PBS, and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of the enzyme substrate to each well and incubate until sufficient color development.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

Cell Adhesion Assay with Covalently Immobilized Peptide

This assay assesses the biological activity of the peptide by measuring its ability to promote cell adhesion.

Materials:

  • Glass coverslips

  • (3-Aminopropyl)triethoxysilane (APTES)

  • N-succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • H-Tyr-Ile-Gly-Ser-Arg-Cys-NH2 (cysteine-terminated peptide for coupling)

  • Cell culture medium

  • Cells expressing the 67 kDa laminin receptor (e.g., epithelial cells)

  • Calcein-AM or other fluorescent cell viability dye

Procedure:

  • Surface Preparation: Clean glass coverslips with piranha solution (use with extreme caution).

  • Silanization: Treat the coverslips with a 2% solution of APTES in acetone to introduce amine groups.

  • Crosslinker Conjugation: React the aminated surface with SMCC in a suitable buffer to create a maleimide-activated surface.

  • Peptide Immobilization: Incubate the activated coverslips with a solution of the cysteine-terminated peptide to form a stable thioether bond.

  • Quantification (Optional): To determine the surface density of the peptide, a similar peptide containing a radiolabeled tyrosine (e.g., with 125I) can be used, and the radioactivity measured with a gamma counter.[6]

  • Cell Seeding: Plate cells onto the peptide-coated and control (uncoated or BSA-coated) surfaces in serum-free medium.

  • Incubation: Allow cells to adhere for a defined period (e.g., 1-2 hours) at 37°C.

  • Washing: Gently wash the surfaces to remove non-adherent cells.

  • Quantification: Stain the adherent cells with a fluorescent dye like Calcein-AM and quantify the number of cells by fluorescence microscopy or a fluorescence plate reader.

Immunoprecipitation of Tyrosine-Phosphorylated Proteins

This protocol is designed to identify proteins that become tyrosine-phosphorylated upon stimulation with this compound.

Materials:

  • Cells responsive to the peptide (e.g., neuroblastoma cells)[5]

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Anti-phosphotyrosine antibody

  • Protein A/G agarose beads

  • SDS-PAGE gels and Western blotting apparatus

  • Antibodies for specific proteins of interest for Western blot analysis

Procedure:

  • Cell Stimulation: Treat cultured cells with this compound at a predetermined concentration and for various time points. Include an untreated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

  • Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Pre-clearing: Incubate the lysates with protein A/G agarose beads for 30-60 minutes to reduce non-specific binding.

  • Immunoprecipitation: Add the anti-phosphotyrosine antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Capture: Add fresh protein A/G agarose beads and incubate for 1-2 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform Western blotting with antibodies against specific signaling proteins to identify those that were tyrosine-phosphorylated.

Signaling Pathways

Binding of this compound to its receptors initiates intracellular signaling cascades that mediate its diverse biological effects.

Tyrosine Phosphorylation Pathway

Upon binding of a YIGSR peptide amide to the 67 kDa laminin receptor on neuroblastoma cells, a signaling cascade is initiated that leads to the tyrosine phosphorylation of specific proteins.[5] This pathway is crucial for mediating the peptide's effects on cell behavior.

Tyrosine_Phosphorylation_Pathway Peptide This compound Receptor 67 kDa Laminin Receptor Peptide->Receptor Binds Phosphorylation Tyrosine Phosphorylation Receptor->Phosphorylation Induces Proteins1 115-130 kDa Proteins Phosphorylation->Proteins1 Proteins2 32 kDa Proteins Phosphorylation->Proteins2 CellularResponse Cellular Response (e.g., Adhesion, Migration) Proteins1->CellularResponse Proteins2->CellularResponse

Caption: YIGSR-induced tyrosine phosphorylation cascade.

Macrophage Activation Pathway

The this compound peptide can modulate the phenotype of macrophages in a concentration-dependent manner, influencing the inflammatory response.[4] At lower concentrations, it promotes a pro-inflammatory (M1) phenotype.

Macrophage_Activation_Pathway cluster_peptide Low Concentration cluster_cytokines Increased Secretion Peptide This compound Receptor Integrin α6β1 Peptide->Receptor Binds Macrophage Macrophage Receptor->Macrophage Activates M1_Phenotype Pro-inflammatory (M1) Phenotype Macrophage->M1_Phenotype Polarizes to Cytokines Pro-inflammatory Cytokines & Chemokines (e.g., TNF-α, MCP-1) M1_Phenotype->Cytokines

Caption: Low-concentration YIGSR-mediated macrophage activation.

Endothelial Nitric Oxide Synthase (eNOS) Regulation

The YIGSR peptide has been shown to block the shear stress-induced increase in endothelial nitric oxide synthase (eNOS) expression, suggesting a role in regulating vascular function.[1]

eNOS_Regulation_Pathway ShearStress Shear Stress Signaling Intracellular Signaling ShearStress->Signaling Induces Peptide This compound Receptor 67 kDa Laminin Receptor Peptide->Receptor Binds Receptor->Signaling Blocks eNOS eNOS Expression Signaling->eNOS Increases

Caption: YIGSR-mediated inhibition of eNOS expression.

Conclusion

The this compound peptide is a potent modulator of cell behavior through its specific interactions with the 67 kDa laminin receptor and potentially other cell surface proteins. The quantitative binding data, detailed experimental protocols, and elucidated signaling pathways presented in this guide provide a solid foundation for researchers and drug development professionals working with this important bioactive peptide. Further investigation into the precise molecular mechanisms underlying its diverse cellular effects will continue to uncover its therapeutic potential.

References

An In-depth Technical Guide to the Chemical Properties and Analysis of H-Tyr-Ile-Gly-Ser-Arg-NH2 (TIGSR Peptide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of the synthetic hexapeptide H-Tyr-Ile-Gly-Ser-Arg-NH2, commonly known as TIGSR. This peptide is an essential bioactive fragment derived from the β1 chain of laminin, a major protein component of the basement membrane.[1][2][3][4][5] TIGSR plays a crucial role in mediating cell adhesion, and its study is vital for applications in tissue engineering, regenerative medicine, and cancer research.[6][7] This document details its physicochemical properties, provides standardized experimental protocols for its synthesis and characterization, and visualizes key experimental workflows and biological interactions.

Core Chemical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are critical for its handling, experimental use, and formulation.

Physicochemical Data

Quantitative data for the TIGSR peptide are presented in Table 1. These values are essential for preparing solutions of known concentration, predicting behavior in physiological environments, and for analytical characterization.

PropertyValueSource / Method
Sequence This compound-
Molecular Formula C26H43N9O7[3]
Molecular Weight 593.68 g/mol [3]
CAS Number 110590-65-3[3]
Appearance White to off-white lyophilized powderGeneral observation
Purity (by HPLC) Typically >95% or >98%Commercial Specification
Solubility Soluble in water (e.g., 1 mg/mL)[7]
Isoelectric Point (pI) ~10.0 (Theoretical)Calculated
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months[1][3]
Amino Acid Composition and Properties

The properties of the individual amino acid residues determine the overall characteristics of the peptide, including its charge, hydrophobicity, and potential for post-translational modifications.

Amino Acid3-Letter Code1-Letter CodeSide Chain PropertypKa (Side Chain)
Tyrosine TyrYPolar, Aromatic10.1
Isoleucine IleINonpolar, Aliphatic-
Glycine GlyGNonpolar, Aliphatic-
Serine SerSPolar, Uncharged~13
Arginine ArgRBasic, Positively Charged12.5

Note: The overall basicity of the peptide is dominated by the guanidinium group of Arginine and the N-terminal amino group.

Biological Activity and Significance

This compound is a biologically active peptide that functions as a ligand for cell adhesion receptors.[8] Its sequence, YIGSR, is a well-established motif from the laminin β1 chain that interacts with cell surface receptors, including integrins.[7]

  • Cell Adhesion: The primary biological function of TIGSR is to promote the adhesion and spreading of various cell types, particularly epithelial cells.[1][2] This activity is crucial for maintaining tissue integrity and for developmental processes.

  • Modulation of Macrophage Phenotype: Recent studies have shown that YIGSR can modulate macrophage inflammatory states in a concentration-dependent manner.[6] At low concentrations, it can increase inflammation, while higher concentrations tend to reduce it.[6] This dual activity makes it a target of interest for immunoengineering and therapeutic applications.[6]

  • Inhibition of Angiogenesis and Tumor Progression: Unlike other laminin-derived peptides such as IKVAV, the YIGSR sequence has been shown to impede angiogenesis and prevent tumor growth, highlighting its potential in cancer therapy.[6]

A simplified representation of the peptide's role in initiating cell adhesion is depicted below.

G Conceptual Diagram of TIGSR-Mediated Cell Adhesion cluster_cell Cell Peptide This compound (TIGSR) Receptor Cell Surface Receptor (e.g., Integrin) Peptide->Receptor Interaction Response Intracellular Signaling Cascade Receptor->Response Binding & Activation Membrane Cell Membrane Adhesion Enhanced Cell Adhesion and Spreading Response->Adhesion

Caption: TIGSR peptide binding to a cell surface receptor to trigger cell adhesion.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of this compound. These protocols are foundational for researchers working with this and similar synthetic peptides.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing peptides. The workflow involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Gly-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH)

  • Coupling reagents: HBTU/HOBt or T3P®[9]

  • Base: Diisopropylethylamine (DIEA)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, repeated once. Wash thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the first amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it with HBTU/HOBt and DIEA in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the reaction completion using a ninhydrin test.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the sequence (Ser, Gly, Ile, Tyr).

  • Final Deprotection: After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (Pbf, tBu).

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding cold diethyl ether.

  • Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude peptide under vacuum.

G start Rink Amide Resin deprotect1 Fmoc Deprotection (20% Piperidine) start->deprotect1 couple_arg Couple Fmoc-Arg(Pbf) deprotect1->couple_arg deprotect2 Fmoc Deprotection couple_arg->deprotect2 couple_ser Couple Fmoc-Ser(tBu) deprotect2->couple_ser deprotect3 Fmoc Deprotection couple_ser->deprotect3 couple_gly Couple Fmoc-Gly deprotect3->couple_gly deprotect4 Fmoc Deprotection couple_gly->deprotect4 couple_ile Couple Fmoc-Ile deprotect4->couple_ile deprotect5 Fmoc Deprotection couple_ile->deprotect5 couple_tyr Couple Fmoc-Tyr(tBu) deprotect5->couple_tyr deprotect_final Final Fmoc Deprotection couple_tyr->deprotect_final cleave Cleavage from Resin (TFA Cocktail) deprotect_final->cleave precipitate Precipitate with Ether cleave->precipitate end Crude this compound precipitate->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of TIGSR.

Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is essential for purifying the crude peptide to a high degree, separating it from deletion sequences and residual chemicals from the synthesis.[10][11]

Materials:

  • Preparative RP-HPLC system with a UV detector

  • C18 column (preparative scale)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

  • Crude peptide dissolved in a minimal amount of Mobile Phase A

Procedure:

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A. If solubility is an issue, a small amount of ACN or DMSO can be added. Centrifuge to remove any insoluble material.

  • Column Equilibration: Equilibrate the C18 column with a low concentration of Mobile Phase B (e.g., 5%) for several column volumes.

  • Injection and Separation: Inject the dissolved crude peptide onto the column.

  • Gradient Elution: Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be 5% to 60% B over 30-60 minutes.[9] The hydrophobic peptide will be retained by the C18 stationary phase and will elute as the concentration of the organic solvent (ACN) increases.[11]

  • Fraction Collection: Monitor the elution profile at 220 nm or 280 nm (for Tyrosine). Collect fractions corresponding to the main peak, which represents the full-length peptide.

  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to confirm purity. Pool the fractions that meet the desired purity level (e.g., >98%).

  • Lyophilization: Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a fluffy white powder.

Characterization by Mass Spectrometry

Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight.[12]

Materials:

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Purified peptide sample

  • Appropriate solvent/matrix (e.g., 50:50 ACN:water with 0.1% formic acid for ESI)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified peptide in the appropriate solvent.

  • Mass Analysis: Introduce the sample into the mass spectrometer.

    • For ESI-MS (Electrospray Ionization): The peptide solution is sprayed through a charged capillary, creating charged droplets that evaporate to yield protonated molecular ions (e.g., [M+H]+, [M+2H]2+, etc.).

    • For MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): The peptide is co-crystallized with a matrix on a target plate. A laser pulse desorbs and ionizes the peptide, and its mass-to-charge ratio is determined by its time of flight to the detector.

  • Data Interpretation: Analyze the resulting mass spectrum. The observed mass should correspond to the theoretical molecular weight of this compound (593.68 Da). For ESI, deconvolution of the multiply charged peaks should yield the correct molecular mass.

Conclusion

This compound is a hexapeptide of significant interest due to its fundamental role in cell adhesion and its potential as a modulator of immune responses. This guide provides the core chemical data, biological context, and detailed experimental protocols necessary for its synthesis, purification, and characterization. The structured presentation of data and workflows herein serves as a valuable resource for researchers in cell biology, drug development, and biomaterials science, facilitating reproducible and accurate experimentation.

References

In-Depth Technical Guide: The Bioactive Peptide H-Tyr-Ile-Gly-Ser-Arg-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and associated experimental methodologies for the synthetic peptide H-Tyr-Ile-Gly-Ser-Arg-NH2, a significant fragment of the laminin protein.

Core Quantitative Data

The fundamental physicochemical properties of this compound are summarized below.

PropertyValue
Molecular Weight 593.68 g/mol
Chemical Formula C26H43N9O7

Biological Significance and Mechanism of Action

This compound, often abbreviated as YIGSR-NH2, is a biologically active peptide derived from the B1 chain of laminin.[1] Laminins are major protein components of the basement membrane, a specialized extracellular matrix that provides structural support to tissues and plays a crucial role in cell adhesion, differentiation, migration, and proliferation.

The primary biological function of this compound is to mediate cell adhesion by binding to the 67 kDa laminin receptor (67LR).[1] This interaction is pivotal for the attachment of various cell types, particularly epithelial cells, to the laminin component of the basement membrane.

Experimental Protocols

While specific experimental protocols can vary between laboratories, the following section outlines a generalized methodology for a foundational experiment involving this compound: a cell adhesion assay.

Cell Adhesion Assay

This assay quantifies the ability of cells to adhere to a substrate coated with this compound.

Materials:

  • 96-well tissue culture plates

  • This compound peptide

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Cell line of interest (e.g., epithelial cells)

  • Serum-free cell culture medium

  • Calcein AM (or other suitable cell viability dye)

  • Fluorescence plate reader

Procedure:

  • Plate Coating:

    • Dissolve this compound in PBS to a desired concentration (e.g., 10 µg/mL).

    • Add 100 µL of the peptide solution to each well of a 96-well plate.

    • Incubate the plate at 37°C for 2 hours or overnight at 4°C to allow for peptide adsorption to the well surface.

    • Aspirate the peptide solution and wash the wells three times with PBS to remove any unbound peptide.

  • Blocking:

    • To prevent non-specific cell binding, add 200 µL of a blocking solution (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1 hour at 37°C.

    • Aspirate the blocking solution and wash the wells twice with PBS.

  • Cell Seeding:

    • Harvest the cells of interest and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

    • Add 100 µL of the cell suspension to each peptide-coated well.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a predetermined time (e.g., 1-2 hours) to allow for cell adhesion.

  • Washing:

    • Gently wash the wells three times with PBS to remove non-adherent cells.

  • Quantification of Adherent Cells:

    • Add 100 µL of serum-free medium containing Calcein AM to each well.

    • Incubate for 30 minutes at 37°C.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorescence plate reader. The fluorescence intensity is directly proportional to the number of adherent cells.

Signaling Pathway

The binding of this compound to the 67 kDa laminin receptor initiates intracellular signaling cascades that can influence various cellular processes, including cell adhesion, migration, and proliferation. A key event in this signaling pathway is the induction of tyrosine phosphorylation of specific intracellular proteins.

While the complete signaling network is still under investigation, a proposed pathway is illustrated below.

YIGSR_Signaling_Pathway YIGSR This compound LR67 67 kDa Laminin Receptor YIGSR->LR67 Binding PTK Protein Tyrosine Kinases LR67->PTK Activation Substrate Intracellular Substrate Proteins PTK->Substrate Acts on Phosphorylation Tyrosine Phosphorylation Substrate->Phosphorylation Response Cellular Responses (e.g., Cell Adhesion, Cytoskeletal Reorganization) Phosphorylation->Response

Caption: Proposed signaling pathway initiated by this compound binding to the 67 kDa laminin receptor.

Workflow for a Typical Cell Adhesion Experiment:

The logical flow of a cell adhesion experiment as described in the protocol section is visualized below.

Cell_Adhesion_Workflow Start Start Coat Coat wells with This compound Start->Coat Block Block non-specific binding sites with BSA Coat->Block Seed Seed cells onto the coated wells Block->Seed Incubate Incubate to allow cell adhesion Seed->Incubate Wash Wash to remove non-adherent cells Incubate->Wash Quantify Quantify adherent cells (e.g., Calcein AM) Wash->Quantify End End Quantify->End

Caption: Logical workflow for a cell adhesion experiment using this compound.

References

Methodological & Application

Application Notes and Protocols for H-Tyr-Ile-Gly-Ser-Arg-NH2 Cell Adhesion Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Tyr-Ile-Gly-Ser-Arg-NH2 is the amidated form of the pentapeptide Tyr-Ile-Gly-Ser-Arg (YIGSR), a well-characterized bioactive sequence derived from the β1 chain of the laminin-1 protein.[1][2] This peptide plays a crucial role in mediating cell-matrix interactions by promoting the adhesion of a variety of cell types, including endothelial, epithelial, and tumor cells.[2][3] The YIGSR sequence is recognized by cell surface receptors, primarily the 67 kDa laminin receptor (67LR) and certain integrins, such as α6β1, which triggers intracellular signaling cascades that influence cell adhesion, migration, proliferation, and differentiation.[4][5] The amidated C-terminus of this compound enhances its stability in biological assays. Understanding the mechanisms of YIGSR-mediated cell adhesion is critical for developing novel therapeutics for cancer, promoting tissue regeneration, and designing advanced biomaterials.[3][6]

These application notes provide a detailed protocol for a quantitative cell adhesion assay to evaluate the effects of this compound on cell attachment.

Data Presentation

The following table summarizes typical concentrations of YIGSR peptide used in cell adhesion and related cellular assays as reported in the literature. This information can serve as a guide for optimizing experimental conditions.

Peptide ConcentrationAssay TypeCell TypeOutcomeReference
1-100 µM (coated)Proliferation AssayHuman Airway Smooth Muscle CellsImmobilized YIGSR inhibited PDGF-induced proliferation.[4]
1.5 mMIn vitro Microtissue CultureHuman Umbilical Vein Endothelial Cells (HUVECs)Determined as the optimal concentration for HUVEC microtissue viability and enlargement.[7]
2 mM, 5 mM, 8 mM (soluble)Macrophage Phenotype AssayMurine Macrophages (RAW 264.7)Concentration-dependent effects on macrophage inflammatory markers.[8]
0.5 mg/ml (soluble)Competitive Adhesion AssayChick Dorsal Root Ganglia NeuronsSoluble YIGSR peptide inhibited cell adhesion to peptide-modified surfaces.[9]

Experimental Protocols

Principle of the Assay

This protocol describes a quantitative cell adhesion assay performed in a 96-well plate format. The wells are coated with this compound peptide. Cells are then seeded into the wells and allowed to adhere for a defined period. Non-adherent cells are subsequently removed by a gentle washing step. The number of adherent cells is quantified using a colorimetric or fluorescence-based method, such as the Crystal Violet assay or Calcein AM assay. The intensity of the signal is directly proportional to the number of adherent cells.

Materials
  • This compound peptide (purity >95%)

  • Sterile, tissue culture-treated 96-well plates

  • Cell line of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or a relevant cancer cell line)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Bovine Serum Albumin (BSA)

  • For Crystal Violet Staining:

    • Methanol

    • 0.5% Crystal Violet solution in 25% methanol

    • Deionized water

    • 10% Acetic Acid

  • For Calcein AM Staining:

    • Calcein AM dye

    • Fluorescence microplate reader

Detailed Methodology

1. Plate Coating

a. Prepare a stock solution of this compound in sterile PBS or cell culture medium without serum. b. Dilute the peptide stock solution to the desired final concentrations (e.g., 10, 50, 100 µg/mL). A negative control (PBS or medium alone) and a positive control (e.g., fibronectin or laminin) should be included. c. Add 50 µL of the diluted peptide solutions or control solutions to each well of a 96-well plate. d. Incubate the plate at 37°C for 2 hours or at 4°C overnight to allow for peptide adsorption to the well surface. e. After incubation, aspirate the coating solution and wash the wells twice with 200 µL of sterile PBS. f. To block non-specific cell adhesion, add 200 µL of 1% heat-denatured BSA in PBS to each well and incubate for 1 hour at 37°C. g. Aspirate the blocking solution and wash the wells twice with 200 µL of sterile PBS. The plate is now ready for cell seeding.

2. Cell Seeding

a. Culture the cells of interest to 70-80% confluency. b. Harvest the cells using standard trypsinization methods and resuspend them in a serum-free or low-serum medium. c. Count the cells and adjust the cell suspension to a final concentration of 1 x 10^5 cells/mL. d. Add 100 µL of the cell suspension (10,000 cells) to each coated well. e. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired adhesion time (e.g., 30, 60, or 90 minutes). The optimal incubation time should be determined empirically for each cell type.

3. Removal of Non-Adherent Cells

a. After the incubation period, gently wash the wells twice with 200 µL of pre-warmed PBS to remove non-adherent cells. Be careful not to dislodge the adherent cells.

4. Quantification of Adherent Cells

Method A: Crystal Violet Staining

a. Fix the adherent cells by adding 100 µL of methanol to each well and incubating for 15 minutes at room temperature. b. Aspirate the methanol and allow the wells to air dry completely. c. Add 100 µL of 0.5% Crystal Violet solution to each well and incubate for 20 minutes at room temperature. d. Gently wash the wells with deionized water until the excess stain is removed. e. Air dry the plate completely. f. Solubilize the stain by adding 100 µL of 10% acetic acid to each well. g. Read the absorbance at 570 nm using a microplate reader.

Method B: Calcein AM Staining

a. Prepare a working solution of Calcein AM in PBS according to the manufacturer's instructions. b. Add 100 µL of the Calcein AM working solution to each well containing the adherent cells. c. Incubate the plate for 30 minutes at 37°C, protected from light. d. Measure the fluorescence using a fluorescence microplate reader with excitation at ~485 nm and emission at ~520 nm.

Data Analysis

The absorbance or fluorescence values are directly proportional to the number of adherent cells. The percentage of cell adhesion can be calculated as follows:

% Adhesion = (Signal_experimental / Signal_total_cells) * 100

Where Signal_experimental is the signal from the wells with adherent cells and Signal_total_cells is the signal from a control well where the total number of seeded cells are lysed and stained without any washing steps.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Plate Preparation cluster_cell Cell Adhesion cluster_quant Quantification p1 Coat wells with This compound p2 Incubate (2h at 37°C or O/N at 4°C) p1->p2 p3 Wash with PBS p2->p3 p4 Block with 1% BSA p3->p4 p5 Wash with PBS p4->p5 c2 Seed cells into coated wells p5->c2 c1 Prepare cell suspension (1x10^5 cells/mL) c1->c2 c3 Incubate (e.g., 60 min at 37°C) c2->c3 c4 Gently wash to remove non-adherent cells c3->c4 q1 Fix and stain cells (e.g., Crystal Violet) c4->q1 q2 Solubilize stain q1->q2 q3 Read absorbance/fluorescence q2->q3

Caption: Workflow for the this compound cell adhesion assay.

Signaling Pathway

G peptide This compound (YIGSR peptide) receptor Cell Surface Receptors (e.g., Integrin α6β1, 67LR) peptide->receptor Binds to fak Focal Adhesion Kinase (FAK) receptor->fak Activates cytoskeleton Actin Cytoskeleton Rearrangement fak->cytoskeleton Leads to adhesion Cell Adhesion and Spreading cytoskeleton->adhesion

Caption: Simplified signaling pathway of YIGSR-mediated cell adhesion.

References

Application Notes and Protocols for Covalent Immobilization of YIGSR Peptide on Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pentapeptide YIGSR (Tyr-Ile-Gly-Ser-Arg), derived from the β1 chain of laminin, is a crucial bioactive sequence that plays a significant role in cell adhesion, migration, differentiation, and proliferation.[1][2][3] Its ability to interact with cell surface receptors, primarily the 67-kDa laminin receptor and certain integrins, makes it a valuable tool in tissue engineering, regenerative medicine, and for creating biocompatible surfaces on medical devices.[2][4][5] Covalent immobilization of YIGSR onto various substrates ensures a stable and long-lasting presentation of the peptide, which can be more effective than simple adsorption in eliciting specific cellular responses.[2][6] This document provides detailed application notes and protocols for the covalent immobilization of YIGSR peptide on different surfaces, along with methods for characterization and assessment of its biological activity.

Key Applications

  • Tissue Engineering: Creating scaffolds that promote cell attachment, growth, and differentiation for tissue regeneration.[3][6]

  • Medical Device Coatings: Modifying the surface of implants and devices to improve biocompatibility and encourage integration with surrounding tissues.

  • Cell Culture Substrates: Developing well-defined surfaces for studying cell adhesion mechanisms and signaling pathways.[1]

  • Drug Delivery: Functionalizing nanoparticles and other drug carriers with YIGSR to target specific cells or tissues.[7]

  • Cancer Research: Investigating the role of YIGSR in tumor cell adhesion, migration, and metastasis.[5][8]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on YIGSR immobilization and its effects.

Table 1: Surface Density of Immobilized YIGSR Peptide

Surface MaterialImmobilization MethodPeptide SequenceSurface DensityReference
GlassN-terminal Glycine couplingGly-Tyr-Ile-Gly-Ser-Arg-Tyr12.1 pmol/cm²[1]

Table 2: Effective Concentrations of YIGSR for Biological Activity

ApplicationSystemYIGSR ConcentrationObserved EffectReference
Macrophage Modulation (in 3D Hydrogel)PEG Hydrogel5 mMIncreased iNOS expression in M1 macrophages[4]
Macrophage Modulation (in 3D Hydrogel)PEG Hydrogel10 mMSlight increase in iNOS expression in M0 macrophages[4]
Macrophage Modulation (in 2D Culture)Soluble Peptide2 mM, 5 mM, 8 mMConcentration-dependent effects on iNOS expression[4]
Endothelial Cell Microtissue FormationSoluble Peptide1.5 mMOptimal for enlargement and viability of HUVEC spheroids[9][10]

Experimental Protocols

Protocol 1: Covalent Immobilization of YIGSR on Glass Surfaces

This protocol is based on the method described by Massia and Hubbell for creating well-defined cell-adhesive substrates.[1]

Materials:

  • Glass coverslips

  • Cleaning solution (e.g., Piranha solution - Caution: extremely corrosive and reactive )

  • Anhydrous toluene

  • 3-aminopropyltriethoxysilane (APTES)

  • N,N'-disuccinimidyl carbonate (DSC)

  • Anhydrous acetone

  • YIGSR peptide with an N-terminal glycine spacer (e.g., Gly-Tyr-Ile-Gly-Ser-Arg-Tyr)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Optional: Radioiodinated YIGSR for quantification

Procedure:

  • Surface Cleaning and Hydroxylation:

    • Thoroughly clean glass coverslips. A common method is immersion in Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1 hour at room temperature.

    • Rinse extensively with deionized water and dry under a stream of nitrogen. This process creates a high density of hydroxyl (-OH) groups on the surface.

  • Silanization (Amine Functionalization):

    • Immerse the cleaned coverslips in a 2% (v/v) solution of APTES in anhydrous toluene for 3-5 minutes at room temperature.

    • Rinse with toluene, then acetone, and cure the silane layer by baking at 110°C for 1 hour. This creates an amine-terminated surface.

  • Activation of Amine Groups:

    • Activate the surface amines by immersing the coverslips in a solution of 10 mg/mL DSC in anhydrous acetone for 1 hour at room temperature.

    • Rinse with acetone and dry under nitrogen. This step forms N-hydroxysuccinimide (NHS) esters on the surface, which are reactive towards primary amines.

  • Peptide Conjugation:

    • Dissolve the YIGSR peptide in PBS (pH 7.4) at a desired concentration (e.g., 0.1-1 mg/mL).

    • Immediately cover the activated glass surface with the peptide solution and allow the reaction to proceed in a humidified chamber for 2-4 hours at room temperature. The N-terminal amine of the glycine spacer will react with the NHS ester on the surface to form a stable amide bond.

    • Rinse thoroughly with PBS and deionized water to remove any non-covalently bound peptide.

    • Store the functionalized surfaces in PBS at 4°C until use.

Characterization:

  • Surface Peptide Density: The surface concentration of the immobilized peptide can be quantified by including a trace amount of radioiodinated peptide (e.g., with ¹²⁵I) in the conjugation step and measuring the surface radioactivity using a gamma counter.[1]

Protocol 2: Covalent Immobilization of YIGSR on Polymer Membranes (EVAL)

This protocol is adapted from the method used to modify poly(ethylene-co-vinyl alcohol) (EVAL) membranes.[6]

Materials:

  • EVAL membrane

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous dioxane

  • YIGSR peptide with an N-terminal glycine spacer (e.g., GYIGSR)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Surface Activation:

    • The hydroxyl groups on the EVAL membrane surface are activated using CDI.

    • Immerse the EVAL membrane in a solution of CDI in anhydrous dioxane (concentration may need to be optimized, e.g., 1-5% w/v) for 2-4 hours at room temperature under a dry atmosphere (e.g., in a desiccator or under nitrogen). This reaction forms an imidazole carbamate intermediate.

  • Peptide Conjugation:

    • Prepare a solution of the GYIGSR peptide in PBS (pH 7.4) at a concentration of 0.5-2 mg/mL.

    • After the activation step, wash the membrane with anhydrous dioxane to remove excess CDI.

    • Immediately immerse the activated membrane in the peptide solution and incubate for 12-24 hours at 4°C with gentle agitation. The N-terminal amine of the peptide will displace the imidazole group, forming a stable carbamate linkage.

  • Washing and Sterilization:

    • Wash the functionalized membrane extensively with PBS and sterile deionized water to remove unbound peptide and any reaction byproducts.

    • The membranes can be sterilized using standard methods such as ethylene oxide or gamma irradiation, if required for cell culture applications.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for YIGSR Immobilization

G cluster_0 Surface Preparation cluster_1 Peptide Immobilization cluster_2 Characterization & Application Clean 1. Substrate Cleaning (e.g., Glass, Polymer) Activate 2. Surface Activation (e.g., Silanization, CDI) Clean->Activate Conjugate 4. Covalent Conjugation (Amide/Carbamate bond formation) Activate->Conjugate PeptideSol 3. Prepare YIGSR Peptide Solution PeptideSol->Conjugate Wash 5. Washing & Rinsing Conjugate->Wash Characterize 6. Surface Characterization (e.g., Radio-labeling, XPS) Wash->Characterize CellCulture 7. Cell Seeding & Bioactivity Assay Characterize->CellCulture

Caption: General workflow for the covalent immobilization of YIGSR peptide.

YIGSR-Mediated Cell Adhesion Signaling Pathway

G YIGSR Immobilized YIGSR Peptide Receptor 67-kDa Laminin Receptor YIGSR->Receptor binds Integrin Integrins (e.g., α6β1) YIGSR->Integrin may bind Cytoskeleton Cytoskeletal Reorganization Receptor->Cytoskeleton recruits Vinculin, α-actinin FAK FAK Integrin->FAK activates PI3K PI3K/Akt Pathway FAK->PI3K MAPK MAPK/ERK Pathway FAK->MAPK Adhesion Cell Adhesion & Spreading PI3K->Adhesion Migration Cell Migration MAPK->Migration Cytoskeleton->Adhesion

Caption: Simplified signaling pathway initiated by cell binding to immobilized YIGSR.

Bioactivity Assays

Once the YIGSR peptide is immobilized, it is crucial to assess its biological activity.

Cell Adhesion and Spreading Assay
  • Cell Seeding: Seed cells of interest (e.g., human foreskin fibroblasts, HFFs; or human umbilical vein endothelial cells, HUVECs) onto the YIGSR-functionalized and control (unmodified) surfaces at a known density (e.g., 10,000 cells/cm²).

  • Incubation: Incubate for a defined period (e.g., 1-4 hours) under standard cell culture conditions.

  • Washing: Gently wash the surfaces with PBS to remove non-adherent cells.

  • Quantification:

    • Fix the remaining adherent cells with 4% paraformaldehyde.

    • Stain the cells (e.g., with crystal violet or a fluorescent dye like DAPI for nuclei and phalloidin for actin cytoskeleton).

    • Count the number of adherent cells per unit area using a microscope.

    • Analyze cell morphology and spreading area using image analysis software. Covalently immobilized YIGSR has been shown to be sufficient to support cell spreading, whereas adsorbed peptide may only support attachment.[2]

Cell Migration Assay
  • Wound Healing/Scratch Assay: Create a "scratch" in a confluent monolayer of cells cultured on the YIGSR-modified surface. Monitor the rate of cell migration into the cleared area over time compared to control surfaces.

  • Transwell Migration Assay: Use a Transwell insert where the underside of the porous membrane is coated with immobilized YIGSR. Place cells in the upper chamber and quantify the number of cells that migrate through the pores to the YIGSR-coated side.

Immunofluorescence Staining for Focal Adhesions
  • Culture cells on the YIGSR-functionalized surfaces as described above.

  • Fix and permeabilize the cells.

  • Incubate with primary antibodies against focal adhesion proteins (e.g., vinculin, paxillin) and the 67-kDa laminin receptor.

  • Use fluorescently labeled secondary antibodies for visualization.

  • Observe the co-localization of these proteins at sites of cell-substrate adhesion using fluorescence microscopy. On YIGSR-grafted surfaces, the 67-kDa laminin receptor has been shown to co-localize with vinculin and α-actinin, indicating its role in mediating cell spreading.[2]

Conclusion

The covalent immobilization of the YIGSR peptide provides a robust method for creating bioactive surfaces that can direct cell behavior. The protocols and data presented here offer a foundation for researchers to develop and characterize YIGSR-functionalized materials for a wide range of applications in biomedical research and drug development. The choice of immobilization chemistry will depend on the substrate material and the desired surface properties. Proper characterization and bioactivity assessment are essential to ensure the successful application of these modified surfaces.

References

Application Notes and Protocols for H-Tyr-Ile-Gly-Ser-Arg-NH2 in Promoting Epithelial Cell Adhesion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Tyr-Ile-Gly-Ser-Arg-NH2, a synthetic peptide derived from the B1 chain of laminin, plays a crucial role in mediating cell adhesion, particularly in epithelial cells.[1] This pentapeptide, commonly known as YIGSR, interacts with cell surface receptors to trigger intracellular signaling cascades that promote cell attachment, spreading, and the formation of focal adhesions. Its ability to mimic the adhesive properties of the native extracellular matrix makes it a valuable tool in tissue engineering, regenerative medicine, and the development of novel therapeutic strategies.

These application notes provide a comprehensive overview of the use of this compound for promoting epithelial cell adhesion, including quantitative data on its efficacy, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Data Presentation

The following tables summarize the quantitative effects of this compound on various aspects of epithelial cell adhesion and related cellular processes.

ParameterCell TypePeptide Concentration/Surface DensityObserved EffectReference(s)
Cell Adhesion Human Corneal Epithelial CellsSolution Concentration (unspecified)Significantly increased cell adhesion compared to control surfaces. Synergistic effect observed with RGDS and PHSRN peptides.[2]
Human Foreskin Fibroblasts (HFFs)12.1 pmol/cm² (covalently immobilized)Supported cell adhesion and spreading, though at a slower rate than RGD-containing substrates.[3]
Cell Spreading Human Foreskin Fibroblasts (HFFs)12.1 pmol/cm² (covalently immobilized)Promoted cell spreading and stress fiber formation.[4]
Focal Adhesion Formation Human Foreskin Fibroblasts (HFFs)12.1 pmol/cm² (covalently immobilized)Induced the formation of focal contacts, particularly in the presence of serum.[3]
Cell Proliferation Human Airway Smooth Muscle Cells100 µM (immobilized)Inhibited PDGF-induced DNA synthesis.[5]
Receptor Binding Affinity Neuroblastoma Cells1.5 x 10⁻⁷ M (IC₅₀ for C(YIGSR)₃-NH₂)Intermediate affinity interaction with the 67-kDa laminin receptor.[6]

Signaling Pathways

This compound primarily elicits its effects on epithelial cell adhesion through two main receptor types: the 67-kDa laminin receptor (67LR) and various integrins.

67-kDa Laminin Receptor Signaling

Binding of the YIGSR peptide to the 67-kDa laminin receptor initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7] This, in turn, activates Protein Kinase A (PKA), which is implicated in subsequent downstream signaling events that contribute to cell adhesion and survival.[7] Furthermore, engagement of the 67LR can lead to the tyrosine phosphorylation of several proteins, suggesting the involvement of tyrosine kinases in this pathway.[6]

G This compound Signaling via 67-kDa Laminin Receptor This compound This compound 67-kDa Laminin Receptor 67-kDa Laminin Receptor This compound->67-kDa Laminin Receptor Binds to Adenylyl Cyclase Adenylyl Cyclase 67-kDa Laminin Receptor->Adenylyl Cyclase Activates Protein Tyrosine Phosphorylation Protein Tyrosine Phosphorylation 67-kDa Laminin Receptor->Protein Tyrosine Phosphorylation Induces cAMP cAMP Adenylyl Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Cell Adhesion & Survival Cell Adhesion & Survival PKA->Cell Adhesion & Survival Protein Tyrosine Phosphorylation->Cell Adhesion & Survival

Caption: Signaling pathway initiated by this compound binding to the 67-kDa laminin receptor.

Integrin-Mediated Signaling

The YIGSR peptide can also interact with integrins, which are heterodimeric transmembrane receptors crucial for cell-matrix adhesion.[8] Upon binding, integrins cluster and recruit various signaling proteins to the cytoplasmic domain, including Focal Adhesion Kinase (FAK).[9] This leads to the autophosphorylation and activation of FAK, creating docking sites for other signaling molecules like Src family kinases.[9] The FAK/Src complex can then phosphorylate downstream targets, activating pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade, which ultimately influences gene expression related to cell adhesion, proliferation, and survival.[10]

G This compound Integrin-Mediated Signaling This compound This compound Integrin Receptor Integrin Receptor This compound->Integrin Receptor Binds to FAK FAK Integrin Receptor->FAK Recruits & Activates Src Src FAK->Src Binds & Activates MAPK Pathway MAPK Pathway Src->MAPK Pathway Activates Gene Expression Gene Expression MAPK Pathway->Gene Expression Cell Adhesion & Spreading Cell Adhesion & Spreading Gene Expression->Cell Adhesion & Spreading

Caption: Integrin-mediated signaling cascade upon this compound binding.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on epithelial cell adhesion.

Protocol 1: Preparation of this compound-Coated Surfaces for Cell Culture

This protocol describes how to coat tissue culture surfaces with the YIGSR peptide to promote epithelial cell adhesion.

Materials:

  • This compound peptide

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Tissue culture plates or coverslips

  • Sterile pipette tips

  • Laminar flow hood

Procedure:

  • Peptide Reconstitution: Dissolve the this compound peptide in sterile, nuclease-free water or PBS to a stock concentration of 1 mg/mL. Gently vortex to ensure complete dissolution.

  • Working Solution Preparation: Dilute the stock solution to the desired final coating concentration (e.g., 10-100 µg/mL) in sterile PBS.

  • Surface Coating: Add a sufficient volume of the peptide solution to cover the surface of the tissue culture wells or coverslips. Ensure the entire surface is in contact with the solution.

  • Incubation: Incubate the plates/coverslips at 37°C for 1-2 hours or at 4°C overnight in a humidified incubator.[11]

  • Washing: Carefully aspirate the peptide solution. Wash the surfaces twice with sterile PBS to remove any unbound peptide.

  • Cell Seeding: The coated surfaces are now ready for seeding epithelial cells.

G Workflow for Preparing YIGSR-Coated Surfaces A Reconstitute Peptide B Prepare Working Solution A->B C Coat Culture Surface B->C D Incubate C->D E Wash D->E F Seed Cells E->F

Caption: Experimental workflow for coating surfaces with this compound.

Protocol 2: Epithelial Cell Adhesion Assay

This assay quantifies the adhesion of epithelial cells to this compound-coated surfaces.

Materials:

  • This compound-coated and control (uncoated or coated with a scrambled peptide) 96-well plates

  • Epithelial cell suspension (e.g., HaCaT, MDCK) in serum-free medium

  • Crystal Violet solution (0.5% in 20% methanol)

  • 1% Sodium Dodecyl Sulfate (SDS) solution

  • Plate reader

Procedure:

  • Cell Seeding: Seed epithelial cells into the peptide-coated and control wells at a density of 2-5 x 10⁴ cells per well.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a defined period (e.g., 30-60 minutes) to allow for cell attachment.

  • Washing: Gently wash the wells twice with PBS to remove non-adherent cells.

  • Fixation: Fix the adherent cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubating for 15 minutes at room temperature.

  • Staining: Wash the wells twice with PBS and then add 100 µL of Crystal Violet solution to each well. Incubate for 10 minutes at room temperature.

  • Washing: Wash the wells thoroughly with water to remove excess stain.

  • Solubilization: Add 100 µL of 1% SDS solution to each well to solubilize the stain from the adherent cells.

  • Quantification: Measure the absorbance of each well at 570 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.

Protocol 3: Immunofluorescence Staining for Focal Adhesions

This protocol allows for the visualization of focal adhesions in epithelial cells cultured on this compound-coated surfaces.

Materials:

  • Epithelial cells cultured on YIGSR-coated coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)

  • Primary antibody against a focal adhesion protein (e.g., vinculin, paxillin)

  • Fluorophore-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS and block with 1% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash the cells three times with PBS and incubate with DAPI for 5 minutes.

  • Mounting: Wash the cells three times with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the focal adhesions using a fluorescence microscope.

Conclusion

This compound is a potent peptide for promoting epithelial cell adhesion through its interaction with the 67-kDa laminin receptor and integrins. The provided data and protocols offer a robust framework for researchers to utilize this peptide in a variety of applications, from fundamental cell biology studies to the development of advanced biomaterials and therapeutic interventions. By understanding the underlying signaling mechanisms and employing standardized experimental procedures, the scientific community can further unlock the potential of this important laminin-derived peptide.

References

Application Notes and Protocols for H-Tyr-Ile-Gly-Ser-Arg-NH2 Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Tyr-Ile-Gly-Ser-Arg-NH2, a synthetic hexapeptide amide, is a functional fragment of the B1 chain of laminin. This peptide is a key player in cell adhesion, migration, and signaling, primarily through its interaction with the 67 kDa laminin receptor. Its biological activities, including promoting epithelial cell adhesion and exhibiting anti-metastatic properties, make it a valuable tool in cancer research, tissue engineering, and drug development. Proper preparation of this compound solutions is critical to ensure its stability, solubility, and biological activity in various experimental settings. These application notes provide detailed protocols for the preparation and handling of this peptide for both in vitro and in vivo studies.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research.

PropertyValueReference
Sequence This compoundN/A
Molecular Formula C26H43N9O7[1]
Molecular Weight 593.68 g/mol [1]
Appearance White to off-white lyophilized powder[2]
Purity Typically ≥98% by HPLC[2]
Solubility in Water 1 mg/mL[2][3]
Solubility in DMSO 125 mg/mL (requires sonication)[1]

Stability and Storage Recommendations

Proper storage is crucial to maintain the integrity and activity of the this compound peptide.

ConditionLyophilized PowderIn SolutionReference
Long-term Storage -80°C for up to 2 years-80°C for up to 6 months[4]
Short-term Storage -20°C for up to 1 year-20°C for up to 1 month[4]
Shipping Ambient temperatureBlue ice for evaluation samples[1]

Note: Avoid repeated freeze-thaw cycles of solutions. It is highly recommended to aliquot the stock solution into single-use volumes.[4]

Experimental Protocols

Reconstitution of Lyophilized Peptide

This protocol outlines the initial step of dissolving the lyophilized this compound powder to create a stock solution.

Materials:

  • Lyophilized this compound peptide

  • Sterile, nuclease-free water or sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 10-15 minutes to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Based on the desired final concentration and solvent compatibility with your experiment, choose either sterile water or DMSO as the solvent.

  • Carefully add the calculated volume of the chosen solvent to the vial to achieve the desired stock solution concentration (e.g., 1 mg/mL in water or a higher concentration in DMSO).

  • Gently vortex the vial to dissolve the peptide. If using DMSO for high concentrations, sonication may be required to achieve complete dissolution.[1]

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes for single use to avoid contamination and degradation from multiple freeze-thaw cycles.

  • Label the aliquots clearly with the peptide name, concentration, date, and solvent used.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4]

Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol describes the dilution of the stock solution for use in cell culture experiments.

Materials:

  • This compound stock solution

  • Sterile cell culture medium appropriate for your cell line

  • Sterile serological pipettes and pipette aid or micropipettes and sterile tips

  • Sterile conical tubes or microcentrifuge tubes

Procedure:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Calculate the volume of the stock solution required to achieve the desired final working concentration in your cell culture medium. For example, for a final concentration of 2 mM in 1 mL of medium, you would add the appropriate volume from your stock.

  • In a sterile tube, add the calculated volume of the peptide stock solution to the required volume of pre-warmed cell culture medium.

  • Gently mix the solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing, which can cause protein degradation.

  • If sterility is a concern, the final working solution can be sterile-filtered using a 0.22 µm syringe filter. Ensure the filter is compatible with your solvent (e.g., low protein binding).

  • The freshly prepared working solution is now ready to be added to your cell cultures.

Recommended Working Concentrations for In Vitro Assays:

Assay TypeCell TypeRecommended Concentration RangeReference
2D Cell Culture (Macrophage Modulation)Macrophages2 mM - 8 mM[5]
3D Hydrogel (Macrophage Encapsulation)Macrophages5 mM - 10 mM[5]
Cell Adhesion AssaysHuman Umbilical Vein Endothelial Cells (HUVECs)1.5 mM - 3 mM[6]
Preparation of Solutions for In Vivo Administration

This protocol details the preparation of this compound for injection in animal models. All procedures should be performed under sterile conditions.

Materials:

  • This compound stock solution (preferably dissolved in a biocompatible solvent like water or saline)

  • Sterile, pyrogen-free saline (0.9% NaCl) or other appropriate sterile vehicle

  • Sterile syringes and needles

  • Sterile, pyrogen-free vials

Procedure:

  • Thaw a single-use aliquot of the this compound stock solution.

  • Calculate the required amount of peptide and the final volume of the injection solution based on the desired dosage (mg/kg) and the weight of the animal.

  • In a sterile vial, dilute the peptide stock solution with sterile, pyrogen-free saline to the final desired concentration.

  • Gently mix the solution to ensure homogeneity.

  • Visually inspect the solution for any precipitates or cloudiness. The solution should be clear.

  • The solution is now ready for administration via the desired route (e.g., intraperitoneal or intravenous injection). A study on a mouse tail lymphedema model utilized intra-abdominal injections.[7]

Mandatory Visualizations

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_invitro In Vitro Application cluster_invivo In Vivo Application lyophilized Lyophilized Peptide reconstitute Reconstitute in Sterile Water or DMSO lyophilized->reconstitute vortex Vortex/Sonicate reconstitute->vortex stock High Concentration Stock Solution vortex->stock dilute_invitro Dilute in Cell Culture Medium stock->dilute_invitro dilute_invivo Dilute in Sterile Saline stock->dilute_invivo storage Aliquot and Store (-20°C or -80°C) stock->storage sterile_filter Sterile Filter (0.22 µm) dilute_invitro->sterile_filter invitro_assay Add to Cell Culture sterile_filter->invitro_assay invivo_prep Prepare Injection Solution dilute_invivo->invivo_prep invivo_admin Administer to Animal Model invivo_prep->invivo_admin

Caption: Experimental workflow for this compound solution preparation.

Signaling_Pathway Peptide This compound Receptor 67 kDa Laminin Receptor Peptide->Receptor Binds to MAPK_Pathway MAPK Signaling Pathway Receptor->MAPK_Pathway Activates/Modulates ERK ERK MAPK_Pathway->ERK JNK JNK MAPK_Pathway->JNK p38 p38 MAPK_Pathway->p38 Cellular_Response Cellular Responses (Adhesion, Migration, Proliferation) ERK->Cellular_Response JNK->Cellular_Response p38->Cellular_Response

Caption: this compound signaling pathway.

References

Application Notes and Protocols for Determining the Optimal Concentration of YIGSR Peptide for Fibroblast Adhesion

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pentapeptide YIGSR (Tyrosyl-Isoleucyl-Glycyl-Seryl-Arginine) is a biologically active motif derived from the β1 chain of the laminin protein.[1] As a key component of the basement membrane, laminin plays a crucial role in cell adhesion, migration, differentiation, and growth.[1] The YIGSR sequence has been identified as a functional site that interacts with cell surface receptors, notably the 67kDa laminin receptor, to mediate these cellular processes.[1] For researchers in tissue engineering, wound healing, and drug development, optimizing the adhesion of fibroblasts to biomaterials or culture surfaces is often a critical step. Surface modification with YIGSR peptide can significantly enhance fibroblast attachment and subsequent cellular functions.[2]

These application notes provide a comprehensive guide to determining the optimal concentration of YIGSR for promoting fibroblast adhesion. Included are summaries of relevant data, detailed experimental protocols for assessing fibroblast adhesion in a dose-dependent manner, and diagrams of the key signaling pathways involved.

Data Presentation

While direct quantitative data on the optimal YIGSR concentration for fibroblast adhesion is limited in publicly available literature, studies on other cell types and related peptides provide a strong foundation for experimental design. The following tables summarize relevant findings that can inform the selection of a concentration range for optimizing fibroblast adhesion.

Table 1: Concentration Ranges of YIGSR and Other Peptides in Cell Adhesion Studies

Cell TypePeptideConcentration Range TestedOptimal/Effective ConcentrationReference
MacrophagesYIGSR (soluble)2 mM, 5 mM, 8 mMConcentration-dependent effects observed[2]
MacrophagesYIGSR (immobilized)5 mM, 10 mMConcentration-dependent effects observed[2]
Normal Dermal FibroblastsCollagen-derived peptideUp to 100 µMHalf-maximal adhesion at 1.6 µM[3][4]
Human Dermal FibroblastsYIGSRDose-dependent manner (specific concentrations not provided in abstract)Enhanced collagen synthesis[1]

Note: The concentrations used for soluble versus immobilized peptides can differ significantly in their effective ranges. The data suggests that a range from micromolar (µM) to low millimolar (mM) should be investigated for fibroblast adhesion to surface-coated YIGSR.

Signaling Pathways

YIGSR-mediated fibroblast adhesion is known to activate intracellular signaling cascades that regulate various cellular functions, including collagen synthesis. The primary pathway involves the activation of Focal Adhesion Kinase (FAK) and the subsequent phosphorylation of Mitogen-activated protein kinase kinase (MEK).[1]

YIGSR_Signaling_Pathway YIGSR YIGSR Peptide Receptor 67kDa Laminin Receptor / Integrin YIGSR->Receptor Binds FAK FAK (Focal Adhesion Kinase) Receptor->FAK Activates MEK MEK (MAPK/ERK Kinase) FAK->MEK Phosphorylates ERK ERK (Extracellular Signal-regulated Kinase) MEK->ERK Phosphorylates Cellular_Response Fibroblast Adhesion, Collagen Synthesis ERK->Cellular_Response Promotes Plate_Coating_Workflow start Start reconstitute Reconstitute YIGSR in PBS start->reconstitute dilute Prepare Serial Dilutions reconstitute->dilute coat Add Solutions to Wells dilute->coat incubate Incubate (37°C or 4°C) coat->incubate wash1 Aspirate and Wash with PBS (2x) incubate->wash1 block Block with 1% BSA wash1->block wash2 Aspirate and Wash with PBS (1x) block->wash2 end Plates Ready for Seeding wash2->end Adhesion_Assay_Workflow start Start with Coated Plates prepare_cells Prepare Fibroblast Suspension start->prepare_cells seed_cells Seed Cells onto Plates prepare_cells->seed_cells incubate_adhesion Incubate for Adhesion (30-60 min) seed_cells->incubate_adhesion wash_non_adherent Wash to Remove Non-adherent Cells incubate_adhesion->wash_non_adherent fix_cells Fix Adherent Cells wash_non_adherent->fix_cells stain_cells Stain with Crystal Violet fix_cells->stain_cells wash_stain Wash Excess Stain stain_cells->wash_stain solubilize Solubilize Dye wash_stain->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance end Quantify Adhesion read_absorbance->end

References

Application Notes: Utilizing H-Tyr-Ile-Gly-Ser-Arg-NH2 (YIGSR) for Laminin-Integrin Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide H-Tyr-Ile-Gly-Ser-Arg-NH2, commonly known as YIGSR, represents the minimal amino acid sequence from the laminin β1 chain that is critical for cell adhesion and receptor binding.[1] As a key bioactive motif, YIGSR provides a powerful tool for investigating the intricate interactions between the extracellular matrix (ECM) and cell surface receptors, particularly integrins and the 67 kDa laminin receptor. Understanding these interactions is fundamental to deciphering physiological processes such as cell adhesion, migration, differentiation, and tissue organization, as well as pathological conditions including tumor metastasis and inflammation.[2][3] These application notes provide a comprehensive overview of the utility of YIGSR in studying laminin-integrin binding, complete with detailed experimental protocols, quantitative data, and visual representations of the associated signaling pathways.

Principle of Action

YIGSR primarily mediates its effects by binding to cell surface receptors, most notably the 67 kDa laminin receptor and specific integrin subtypes, including α3β1, α4β1, and α5β1.[3][4] This interaction can elicit a range of cellular responses:

  • Competitive Inhibition: When used in a soluble form, YIGSR can competitively block the binding of cells to laminin-coated surfaces, thereby inhibiting cell adhesion and migration.[3] This is particularly useful for studying the role of laminin in these processes.

  • Cell Adhesion and Spreading: When immobilized on a substrate, YIGSR promotes cell attachment and spreading.[1] This allows for the investigation of downstream signaling events and cellular behavior in response to this specific laminin motif.

  • Signal Transduction: The binding of YIGSR to its receptors initiates intracellular signaling cascades. A key pathway involves the activation of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling.[5][6] This can influence cell survival, proliferation, and migration.

Applications in Research and Drug Development

The unique properties of the YIGSR peptide make it a versatile tool in various research and development areas:

  • Cancer Research: YIGSR has been shown to inhibit tumor growth and metastasis.[2] It can be used to investigate the role of laminin in tumor cell invasion and to screen for novel anti-cancer therapeutics that target this interaction.

  • Neuroscience: This peptide is involved in neural cell adhesion and neurite outgrowth, making it a valuable component in studies of nerve regeneration and in the development of biomaterials for neural tissue engineering.

  • Immunology: YIGSR can modulate the inflammatory response of macrophages in a concentration-dependent manner, highlighting its potential for immunoengineering strategies in regenerative medicine and cancer therapy.[1]

  • Cardiovascular Research: Studies have utilized YIGSR to understand the adhesion and physiology of cardiac myocytes, providing insights into the role of the ECM in heart function and response to mechanical stress.[5]

  • Biomaterial Development: YIGSR can be conjugated to various biomaterials to enhance cell attachment and guide tissue formation, a critical aspect of tissue engineering and regenerative medicine.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies utilizing the YIGSR peptide.

ParameterCell TypeConditionResultReference
Binding Affinity (Kd) Neuroblastoma CellsLigand Displacement Analysis1.5 x 10⁻⁷ M (for the 67 kDa laminin receptor)[7]
Protein Expression Neonatal Cardiac MyocytesCulture on YIGSR-coated surface50% reduction in Focal Adhesion Kinase (FAK) protein compared to laminin[5]
Neonatal Cardiac MyocytesMechanical stimulation on YIGSR surface50% decrease in myosin protein[5]
Cell Adhesion M0 Macrophages8 mM soluble YIGSR treatmentCell count reduced from 646 to 149[1]
M1 Macrophages8 mM soluble YIGSR treatmentCell count reduced from 338 to 90[1]
Cell Migration Schwann CellsYIGSR concentration gradientIncreased overall speed with steeper gradients[4]
FibroblastsYIGSR concentration gradientRandom migration (no directed movement)[4]

Experimental Protocols

Protocol 1: Cell Adhesion Assay

This protocol details how to assess the ability of YIGSR to promote cell adhesion when immobilized on a surface.

Materials:

  • This compound (YIGSR) peptide

  • Sterile 96-well tissue culture plates

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Bovine Serum Albumin (BSA)

  • Cell culture medium appropriate for the cell line

  • Cells of interest

  • Crystal Violet staining solution (0.5% w/v in 20% methanol)

  • Sorensen's buffer (0.1 M sodium citrate, 50% ethanol, pH 4.2) or 10% acetic acid

Procedure:

  • Plate Coating:

    • Prepare a stock solution of YIGSR in sterile water or PBS. A common starting concentration is 1 mg/ml.

    • Dilute the YIGSR stock solution to the desired coating concentrations (e.g., 1, 10, 50, 100 µg/ml) in PBS.

    • Add 50 µl of the diluted YIGSR solution to each well of a 96-well plate.

    • Incubate the plate at 37°C for 1-2 hours or at 4°C overnight.

  • Blocking:

    • Aspirate the peptide solution from the wells.

    • Wash each well three times with 200 µl of sterile PBS.

    • Add 200 µl of 1% BSA in PBS to each well to block non-specific cell binding.

    • Incubate for 30-60 minutes at 37°C.

  • Cell Seeding:

    • Wash the wells three times with 200 µl of sterile PBS.

    • Harvest cells and resuspend them in serum-free medium to a concentration of 1 x 10⁵ cells/ml.

    • Add 100 µl of the cell suspension to each well.

    • Incubate for 1-2 hours at 37°C in a CO₂ incubator.

  • Washing and Staining:

    • Gently wash the wells three times with PBS to remove non-adherent cells.

    • Fix the adherent cells by adding 100 µl of 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the wells three times with PBS.

    • Add 100 µl of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

    • Wash the wells extensively with water until the wash water is clear.

  • Quantification:

    • Air dry the plate completely.

    • Add 100 µl of Sorensen's buffer or 10% acetic acid to each well to solubilize the stain.

    • Measure the absorbance at 570-595 nm using a microplate reader.

Protocol 2: Competitive Inhibition of Adhesion Assay

This protocol is designed to demonstrate the specificity of cell adhesion to a laminin substrate by using soluble YIGSR as a competitor.

Materials:

  • Same as Protocol 1, with the addition of laminin.

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with laminin (e.g., 10 µg/ml in PBS) as described in Protocol 1, step 1.

  • Blocking:

    • Block the wells with 1% BSA as described in Protocol 1, step 2.

  • Cell Preparation and Incubation with Soluble Peptide:

    • Harvest cells and resuspend them in serum-free medium at 2 x 10⁵ cells/ml.

    • Prepare solutions of soluble YIGSR in serum-free medium at various concentrations (e.g., 0, 1, 10, 100, 1000 µg/ml).

    • In separate tubes, mix equal volumes of the cell suspension and the soluble YIGSR solutions.

    • Incubate the cell-peptide mixtures for 30 minutes at 37°C.

  • Cell Seeding and Adhesion:

    • Add 100 µl of the pre-incubated cell-peptide mixture to the laminin-coated and blocked wells.

    • Incubate for 1-2 hours at 37°C.

  • Washing, Staining, and Quantification:

    • Follow steps 4 and 5 from Protocol 1 to wash, stain, and quantify adherent cells. A decrease in absorbance with increasing concentrations of soluble YIGSR indicates competitive inhibition.

Protocol 3: Cell Migration (Wound Healing) Assay

This protocol assesses the effect of YIGSR on cell migration.

Materials:

  • YIGSR peptide

  • Sterile 24-well tissue culture plates

  • Cell culture medium with and without serum

  • Cells that form a confluent monolayer

  • Sterile p200 pipette tip or a wound healing insert

Procedure:

  • Cell Seeding:

    • Seed cells in a 24-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.

  • Creating the "Wound":

    • Once the cells are confluent, gently scratch a straight line across the center of the monolayer with a sterile p200 pipette tip. Alternatively, use a commercially available wound healing insert to create a defined gap.

    • Wash the wells with PBS to remove detached cells.

  • Treatment:

    • Add fresh cell culture medium (typically low serum to minimize proliferation) containing different concentrations of soluble YIGSR (e.g., 0, 1, 10, 100 µg/ml).

  • Imaging and Analysis:

    • Immediately after creating the wound (time 0), and at regular intervals thereafter (e.g., 6, 12, 24 hours), capture images of the wound area using a microscope with a camera.

    • Quantify the area of the wound at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure over time for each treatment condition.

Visualizations

YIGSR-Receptor Binding and Downstream Signaling

The binding of YIGSR to its receptors, primarily the 67 kDa laminin receptor and integrins, initiates a signaling cascade that influences cell behavior.

YIGSR_Signaling cluster_ECM Extracellular Matrix cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm YIGSR YIGSR Peptide Integrin Integrin Receptor (e.g., α3β1, α5β1) YIGSR->Integrin Binds LR67 67 kDa Laminin Receptor YIGSR->LR67 Binds FAK FAK Integrin->FAK Recruits pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation Src Src pFAK->Src Recruits & Activates FAK_Src FAK-Src Complex pFAK->FAK_Src PI3K PI3K pFAK->PI3K Recruits Src->FAK_Src Paxillin Paxillin FAK_Src->Paxillin Phosphorylates pPaxillin p-Paxillin Paxillin->pPaxillin CellBehavior Cell Adhesion Cell Migration Gene Expression pPaxillin->CellBehavior Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt pAkt->CellBehavior

Caption: YIGSR-mediated signaling pathway.

Experimental Workflow for a Competitive Adhesion Assay

This diagram outlines the key steps in performing a competitive cell adhesion assay using soluble YIGSR.

Competitive_Adhesion_Workflow cluster_PlatePrep Plate Preparation cluster_CellPrep Cell & Peptide Preparation cluster_Assay Adhesion Assay cluster_Quantification Quantification Coat Coat plate with Laminin Wash1 Wash Coat->Wash1 Block Block with BSA Wash1->Block Wash2 Wash Block->Wash2 Seed Seed cells onto Laminin-coated plate Wash2->Seed Harvest Harvest & Resuspend Cells Incubate Pre-incubate Cells with soluble YIGSR Harvest->Incubate PrepareYIGSR Prepare soluble YIGSR dilutions PrepareYIGSR->Incubate Incubate->Seed Adhere Incubate to allow adhesion Seed->Adhere WashNonAdherent Wash away non-adherent cells Adhere->WashNonAdherent Fix Fix cells WashNonAdherent->Fix Stain Stain with Crystal Violet Fix->Stain Solubilize Solubilize stain Stain->Solubilize Read Read Absorbance Solubilize->Read

Caption: Workflow for a competitive adhesion assay.

References

Application Notes and Protocols for Radiolabeling Tyr-Ile-Gly-Ser-Arg-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the radiolabeling of the peptide Tyr-Ile-Gly-Ser-Arg-NH2, a process crucial for various applications in biomedical research and drug development, including receptor binding assays, in vivo imaging, and pharmacokinetic studies. The presence of a tyrosine residue in the peptide sequence allows for direct radioiodination, a common and effective labeling strategy.

Introduction

The pentapeptide Tyr-Ile-Gly-Ser-Arg-NH2 can be radiolabeled with iodine isotopes, most commonly Iodine-125 (¹²⁵I), via electrophilic substitution on the phenol ring of the tyrosine residue. This process involves the oxidation of radioactive iodide to a more reactive electrophilic species, which then incorporates into the tyrosine ring. This document outlines two established methods for this radioiodination: the Chloramine-T method and the Iodogen method. Both protocols are followed by standardized procedures for purification and quality control of the resulting radiolabeled peptide.

Radiolabeling Methods

Two primary methods for the direct radioiodination of peptides containing tyrosine are presented below. The choice of method may depend on the sensitivity of the peptide to oxidation, with the Iodogen method generally considered milder than the Chloramine-T method.[1]

Method 1: Chloramine-T Method

The Chloramine-T method is a widely used and effective technique for radioiodination.[2] It employs Chloramine-T as a potent oxidizing agent to convert iodide into a reactive form.[3] However, its strong oxidizing nature can potentially damage sensitive peptides.[4]

Method 2: Iodogen Method

The Iodogen method offers a gentler alternative for radioiodination.[5] Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is a water-insoluble oxidizing agent that is coated onto the surface of the reaction vessel.[6] The reaction occurs at the solid-liquid interface, minimizing direct exposure of the peptide to the oxidizing agent in solution and thus reducing the risk of oxidative damage.[5]

Data Presentation

The following tables summarize the key quantitative parameters for the radiolabeling, purification, and quality control procedures.

Table 1: Reagents and Conditions for Radiolabeling

ParameterChloramine-T MethodIodogen Method
Peptide (Tyr-Ile-Gly-Ser-Arg-NH2) 10 µg in 50 µL 10 mM HCl10 µg in 50 µL 0.1 M Phosphate Buffer, pH 7.4
Radioisotope (Na¹²⁵I) ~1 mCi~1 mCi
Oxidizing Agent 20 µL of 0.4 mg/mL Chloramine-TIodogen-coated tube (100 µg)
Buffer 50 µL 0.5 M Sodium Phosphate, pH 7.550 µL 0.1 M Phosphate Buffer, pH 7.4
Reaction Time 60 seconds5-10 minutes
Reaction Temperature Room TemperatureRoom Temperature
Quenching Agent 20 µL of 0.6 mg/mL Sodium MetabisulfiteRemoval from Iodogen-coated tube

Table 2: HPLC Purification Parameters

ParameterValue
Column Reversed-phase C18 (e.g., 4.6 x 250 mm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Linear gradient, e.g., 5% to 60% B over 30 minutes
Flow Rate ~1 mL/min
Detection Wavelength 210-220 nm

Table 3: Quality Control Parameters

ParameterMethodAcceptance Criteria
Radiochemical Purity Radio-TLC / Radio-HPLC> 95%
Identity Confirmation Co-elution with unlabeled standard (HPLC)Matching retention times
Specific Activity Calculation based on incorporation efficiencyTo be determined based on application

Experimental Protocols

I. Radiolabeling of Tyr-Ile-Gly-Ser-Arg-NH2
  • Peptide Preparation: Dissolve 10 µg of lyophilized Tyr-Ile-Gly-Ser-Arg-NH2 in 50 µL of 10 mM HCl in a microcentrifuge tube. Let it stand for 30 minutes at room temperature.[7]

  • Buffering: Add 50 µL of 0.5 M Sodium Phosphate buffer (pH 7.5) to the peptide solution.[7]

  • Addition of Radioisotope: Carefully add approximately 1 mCi of Na¹²⁵I to the reaction tube.

  • Initiation of Reaction: Add 20 µL of a freshly prepared 0.4 mg/mL Chloramine-T solution to the tube and start a timer immediately. Gently mix the contents.[7]

  • Reaction Time: Allow the reaction to proceed for 60 seconds at room temperature.[7]

  • Quenching the Reaction: Stop the reaction by adding 20 µL of 0.6 mg/mL sodium metabisulfite solution. Mix gently and let it stand for 5 minutes.[7]

  • Proceed to Purification.

  • Preparation of Iodogen-coated Tube: Prepare a 1.5 mL microcentrifuge tube coated with 100 µg of Iodogen. This can be done by dissolving Iodogen in a volatile organic solvent (e.g., chloroform), adding it to the tube, and evaporating the solvent under a gentle stream of nitrogen.

  • Reagent Mixture: In a separate tube, mix 10 µg of Tyr-Ile-Gly-Ser-Arg-NH2 (dissolved in a minimal volume of buffer), 50 µL of 0.1 M Phosphate Buffer (pH 7.4), and approximately 1 mCi of Na¹²⁵I.

  • Initiation of Reaction: Transfer the mixture from step 2 into the Iodogen-coated tube.

  • Reaction Time: Incubate for 5-10 minutes at room temperature with occasional gentle agitation.

  • Stopping the Reaction: To quench the reaction, carefully transfer the reaction mixture to a new, clean microcentrifuge tube, leaving the Iodogen coating behind.

  • Proceed to Purification.

II. Purification of Radiolabeled Peptide

Purification of the radiolabeled peptide is essential to remove unreacted ¹²⁵I, damaged peptide fragments, and other reactants. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for this purpose.[8]

  • Sample Preparation: Dilute the reaction mixture with 300 µL of the HPLC mobile phase A (0.1% TFA in water).[7]

  • HPLC System Setup:

    • Equilibrate a C18 RP-HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B).[9]

    • Set the detector to monitor absorbance at 210-220 nm, which is characteristic of the peptide bond.[8]

  • Injection and Separation: Inject the diluted sample onto the column and begin the gradient elution as specified in Table 2.

  • Fraction Collection: Collect fractions (e.g., 0.5 or 1.0 mL) as the peaks elute from the column. The unlabeled peptide will have a specific retention time, and the radiolabeled peptide is expected to elute slightly later due to the addition of the iodine atom.

  • Identification of Radiolabeled Peak: Use an appropriate radiation detector to identify the fractions containing the radioactive peptide.

  • Pooling and Storage: Pool the fractions containing the pure radiolabeled peptide. For long-term storage, the solvent can be removed by lyophilization. Store the lyophilized peptide at -20°C or below.

III. Quality Control

Quality control is a critical step to ensure the purity and identity of the radiolabeled peptide before its use in any application.[10]

Radio-Thin Layer Chromatography (Radio-TLC) is a rapid method to estimate the radiochemical purity by separating the labeled peptide from free radioiodide.[11]

  • Spotting: Spot a small aliquot (1-2 µL) of the purified radiolabeled peptide solution onto a TLC plate (e.g., silica gel).

  • Development: Develop the TLC plate in a suitable solvent system (e.g., a mixture of acetonitrile and water). The labeled peptide will have a different Rf value than the free iodide.

  • Analysis: Analyze the TLC plate using a radio-TLC scanner or by autoradiography to determine the percentage of radioactivity associated with the peptide spot versus the free iodide spot. The radiochemical purity is calculated as: % Radiochemical Purity = (Counts of Labeled Peptide / (Counts of Labeled Peptide + Counts of Free Iodide)) * 100

Radio-HPLC provides a more accurate determination of radiochemical purity and confirms the identity of the labeled peptide.[10]

  • Analysis: Inject a small aliquot of the purified radiolabeled peptide onto the same HPLC system used for purification.

  • Data Acquisition: Monitor the eluent with both a UV detector and a radioactivity detector.

  • Purity Calculation: The radiochemical purity is determined by integrating the area of the radioactive peak corresponding to the peptide and dividing it by the total area of all radioactive peaks in the chromatogram.[12]

  • Identity Confirmation: The identity of the radiolabeled peptide is confirmed if its retention time on the UV chromatogram corresponds to that of a co-injected unlabeled standard of Tyr-Ile-Gly-Ser-Arg-NH2.

Visualizations

Radiolabeling_Workflow cluster_radiolabeling Radiolabeling cluster_purification Purification cluster_qc Quality Control Peptide Tyr-Ile-Gly-Ser-Arg-NH2 Reaction_Vessel Reaction Mixture Peptide->Reaction_Vessel Radioisotope Na¹²⁵I Radioisotope->Reaction_Vessel Oxidizing_Agent Chloramine-T or Iodogen Oxidizing_Agent->Reaction_Vessel HPLC RP-HPLC Reaction_Vessel->HPLC Quench & Dilute Fraction_Collection Fraction Collection HPLC->Fraction_Collection Radioactive_Fractions Pooled Radioactive Fractions Fraction_Collection->Radioactive_Fractions Radio_TLC Radio-TLC Radioactive_Fractions->Radio_TLC Radio_HPLC Radio-HPLC Radioactive_Fractions->Radio_HPLC Final_Product Pure Radiolabeled Peptide Radio_TLC->Final_Product Radio_HPLC->Final_Product Electrophilic_Substitution_Pathway Iodide I⁻ (from Na¹²⁵I) Electrophilic_Iodine I⁺ (Electrophilic Iodine) Iodide->Electrophilic_Iodine Oxidation Oxidizing_Agent Oxidizing Agent (Chloramine-T / Iodogen) Oxidizing_Agent->Electrophilic_Iodine Radiolabeled_Tyrosine ¹²⁵I-Labeled Tyrosine Residue Electrophilic_Iodine->Radiolabeled_Tyrosine Electrophilic Aromatic Substitution Tyrosine_Residue Tyrosine Residue (on Peptide) Tyrosine_Residue->Radiolabeled_Tyrosine

References

Troubleshooting & Optimization

Technical Support Center: H-Tyr-Ile-Gly-Ser-Arg-NH2 (YIGSR) Coating Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing H-Tyr-Ile-Gly-Ser-Arg-NH2 peptide for surface coating in cell culture experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and optimized coating concentrations to enhance your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the coating process and subsequent cell culture.

Q1: My cells are not adhering to the YIGSR-coated surface. What could be the problem?

A1: Several factors can contribute to poor cell adhesion on peptide-coated surfaces. Consider the following troubleshooting steps:

  • Coating Concentration: The optimal coating concentration is cell-type dependent. Ensure you are using a concentration within the recommended range for your specific cells. Refer to the data in Table 1 or perform a titration experiment to determine the optimal concentration.

  • Incomplete Peptide Dissolution: this compound is soluble in water. Ensure the peptide is fully dissolved before application to the culture surface. Vortexing can aid in dissolution.

  • Improper Coating Procedure: Ensure the entire surface of the culture vessel is evenly coated and that the incubation time is sufficient for peptide adsorption. Uneven coating can lead to patchy cell adhesion.

  • Washing Steps: While rinsing is necessary to remove unbound peptide, excessive or harsh washing can strip the coated peptide from the surface. Be gentle during the washing steps.

  • Cell Health: Ensure your cells are healthy and viable before seeding. Stressed cells may not adhere well to any surface.

  • Contamination: Microbial contamination can interfere with cell attachment. Always use sterile techniques.[1]

  • Presence of Serum: For some cell types, the presence of serum in the culture medium can influence adhesion to YIGSR-coated surfaces. Human foreskin fibroblasts, for example, form focal contacts on YIGSR-grafted surfaces only when serum is present[2].

Q2: I am observing inconsistent cell growth across my YIGSR-coated plate. What is the cause?

A2: Inconsistent cell growth is often due to uneven coating of the peptide.

  • Uneven Application: Ensure the peptide solution is spread evenly across the entire surface of the well or dish.

  • Drying Process: If using a dry-coating method, ensure the solvent evaporates evenly. Uneven drying can lead to a non-uniform peptide layer. Consider incubating in a humidified environment to slow down evaporation.

  • Edge Effects: "Edge effects" in multi-well plates can sometimes lead to variations in cell growth. Ensure proper humidity control in your incubator and consider not using the outer wells for critical experiments.

Q3: How do I know if the peptide has successfully coated the surface?

A3: While direct visualization of the peptide coating is not feasible without specialized equipment, successful and optimized coating is typically validated by the biological response of the cells (e.g., enhanced cell adhesion, spreading, and proliferation). For more quantitative analysis, techniques like Electron Spectroscopy for Chemical Analysis (ESCA) or radiolabeling of the peptide can be used to confirm its presence and determine the surface concentration[2].

Q4: Can I store pre-coated plates?

A4: Yes, plates coated with this compound can typically be stored for future use. After the final rinse, air-dry the plates in a sterile environment (e.g., a laminar flow hood) and store them at 2-10°C, ensuring sterility is maintained[3]. For long-term storage, sealing the plates with a sterile, breathable film is recommended.

Quantitative Data Summary

The optimal coating concentration of this compound is highly dependent on the cell type, substrate material, and the specific experimental goals. The following table summarizes concentrations reported in the literature for various applications. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Cell TypeSubstrateConcentrationApplication
Mesenchymal Stem Cells (MSCs)Chitosan Film100 - 200 µg/mLEnhancing cell viability
Human Umbilical Vein Endothelial Cells (HUVECs)In solution for microtissue formation1.5 - 3 mMPromoting microtissue formation
Macrophages (Murine and Human)2D Tissue Culture Plastic2 - 8 mMModulating inflammatory phenotype
Macrophages (Human)3D PEG Hydrogel5 - 10 mMModulating inflammatory phenotype
Human Foreskin Fibroblasts (HFFs)Glass12.1 pmol/cm²Promoting cell adhesion and spreading

Experimental Protocols

This section provides a detailed methodology for coating tissue culture surfaces with this compound.

Protocol: this compound Coating of Tissue Culture Plates

Materials:

  • This compound peptide powder

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Tissue culture-treated plates or dishes

  • Sterile conical tubes

  • Vortex mixer

  • Laminar flow hood

Procedure:

  • Peptide Reconstitution:

    • In a laminar flow hood, reconstitute the this compound peptide in sterile, nuclease-free water or PBS to create a stock solution. A common stock concentration is 1 mg/mL.

    • Vortex the solution gently to ensure the peptide is completely dissolved[3]. The solution should be clear and colorless.

  • Preparation of Working Solution:

    • Dilute the stock solution to the desired working concentration using sterile PBS or serum-free medium. A typical starting range to test is 10-100 µg/mL. Refer to Table 1 for cell-type-specific concentration ranges.

  • Coating the Culture Surface:

    • Add a sufficient volume of the working solution to the culture vessel to completely cover the surface. For example, use 1 mL for a 35 mm dish or 200 µL for a 24-well plate.

    • Ensure the solution is spread evenly across the surface.

  • Incubation:

    • Incubate the culture vessel at room temperature or 37°C for 1-2 hours in a laminar flow hood[3]. Alternatively, incubation can be performed overnight at 4°C.

  • Removal of Unbound Peptide:

    • Aspirate the peptide solution from the culture vessel.

    • Gently wash the surface 1-2 times with sterile PBS or sterile deionized water to remove any unbound peptide. Avoid scratching the surface[3].

  • Drying (Optional):

    • The coated surface can be used immediately or allowed to air dry in a sterile environment. Dried, coated plates can be stored at 2-10°C for later use[3].

  • Cell Seeding:

    • Add your cell suspension to the coated culture vessel.

Visualizations

Experimental Workflow for YIGSR Coating and Cell Adhesion Assay

G cluster_prep Preparation cluster_coating Coating Process cluster_cell_culture Cell Culture & Analysis reconstitute Reconstitute YIGSR Peptide prepare_working Prepare Working Solution reconstitute->prepare_working add_solution Add Solution to Plate prepare_working->add_solution incubate Incubate (1-2h, RT or 37°C) add_solution->incubate wash Wash with PBS incubate->wash seed_cells Seed Cells wash->seed_cells culture Incubate Cells seed_cells->culture analyze Analyze Cell Adhesion/ Spreading/Proliferation culture->analyze

Caption: Workflow for surface coating with YIGSR peptide and subsequent cell culture.

Signaling Pathway of this compound

G YIGSR This compound LR67 67kDa Laminin Receptor (67LR) YIGSR->LR67 binds p38 p38 MAPK LR67->p38 activates ERK ERK1/2 LR67->ERK activates PI3K PI3K p38->PI3K ERK->PI3K AKT AKT PI3K->AKT activates response Cellular Responses (Adhesion, Proliferation, Viability) AKT->response

Caption: YIGSR peptide signaling cascade via the 67kDa Laminin Receptor.

References

Technical Support Center: H-Tyr-Ile-Gly-Ser-Arg-NH₂ (YIGSR-NH₂)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of lyophilized H-Tyr-Ile-Gly-Ser-Arg-NH₂. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized H-Tyr-Ile-Gly-Ser-Arg-NH₂?

For long-term stability, lyophilized H-Tyr-Ile-Gly-Ser-Arg-NH₂ should be stored at -20°C or -80°C in a tightly sealed container to minimize exposure to moisture and light.[1][2] Under these conditions, the peptide can be stable for several years.[1][2] For short-term storage, 4°C is acceptable for a few weeks.

Q2: My lyophilized peptide has turned from a fluffy white powder to a glassy or collapsed state. What does this indicate?

This typically indicates that the peptide has been exposed to moisture, leading to the collapse of the lyophilized cake structure. This can accelerate various degradation pathways.[1] It is crucial to handle the peptide in a dry environment and allow the vial to warm to room temperature before opening to prevent condensation.[3]

Q3: I am observing a loss of activity in my experiments. Could this be due to peptide degradation?

Yes, loss of biological activity is a common consequence of peptide degradation. Chemical modifications to the amino acid side chains or cleavage of the peptide backbone can alter the peptide's structure and its ability to bind to its target receptor.

Q4: Which amino acids in H-Tyr-Ile-Gly-Ser-Arg-NH₂ are most susceptible to degradation?

Based on the amino acid sequence (Tyr-Ile-Gly-Ser-Arg), the following residues are potential sites of degradation:

  • Tyrosine (Tyr): The phenolic side chain of tyrosine is susceptible to oxidation.[4]

  • Serine (Ser): The hydroxyl group of serine can be involved in various side reactions, although it is generally more stable than other residues like Asparagine or Cysteine.

  • Arginine (Arg): The guanidinium group of arginine is generally stable but can be a site for modification under certain stress conditions. Peptides containing arginine are also prone to moisture absorption.[2][5]

Q5: Can I repeatedly freeze-thaw a solution of reconstituted H-Tyr-Ile-Gly-Ser-Arg-NH₂?

It is strongly recommended to avoid repeated freeze-thaw cycles.[2] Each cycle can introduce instability and promote degradation. It is best practice to aliquot the reconstituted peptide solution into single-use volumes and store them at -20°C or -80°C.[2]

Troubleshooting Guides

Issue 1: Loss of Peptide Purity Over Time

Symptoms:

  • Decreased peak area of the main peptide in HPLC analysis.

  • Appearance of new peaks in the chromatogram.

  • Reduced biological activity.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Improper Storage Temperature Store the lyophilized peptide at -20°C or -80°C for long-term storage.[1] Avoid prolonged storage at room temperature or 4°C.
Moisture Contamination Allow the vial to equilibrate to room temperature in a desiccator before opening.[3] Handle the powder in a low-humidity environment. Ensure the vial cap is tightly sealed after use.
Oxidation Store the peptide under an inert atmosphere (e.g., nitrogen or argon).[1] Avoid exposure to air and light. Consider the use of antioxidants if compatible with the application.
Hydrolysis Ensure the peptide is thoroughly lyophilized with low residual moisture content.[1] When reconstituted, use appropriate buffers (pH 5-7) to minimize hydrolysis.
Issue 2: Poor Solubility or Formation of Aggregates Upon Reconstitution

Symptoms:

  • The lyophilized powder does not dissolve completely.

  • The solution appears cloudy or contains visible particulates.

  • Loss of biological activity.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Peptide Aggregation Aggregation can occur during storage, especially if exposed to moisture or elevated temperatures. Once formed, aggregates can be difficult to solubilize. To minimize aggregation, adhere to proper storage conditions. Sonication may help to break up some aggregates.
Incorrect Reconstitution Solvent The choice of solvent is critical. While aqueous buffers are often desired for biological assays, some peptides require a small amount of an organic solvent like DMSO to aid initial solubilization, followed by dilution with the aqueous buffer.
pH of Reconstitution Buffer The net charge of the peptide is pH-dependent and affects its solubility. For H-Tyr-Ile-Gly-Ser-Arg-NH₂, which has a basic arginine residue, a slightly acidic buffer may improve solubility. Experiment with a pH range around the peptide's isoelectric point.

Degradation Pathways and Prevention

The primary degradation pathways for H-Tyr-Ile-Gly-Ser-Arg-NH₂ are oxidation and hydrolysis. The following diagram illustrates these pathways and preventive measures.

G Degradation Pathways of H-Tyr-Ile-Gly-Ser-Arg-NH₂ cluster_prevention Preventive Measures Peptide Lyophilized H-Tyr-Ile-Gly-Ser-Arg-NH₂ Oxidation Oxidation (Tyr residue) Peptide->Oxidation Exposure to O₂, light, metal ions Hydrolysis Hydrolysis (Peptide bond cleavage) Peptide->Hydrolysis Presence of residual moisture Degraded_Ox Oxidized Peptide (Loss of activity) Oxidation->Degraded_Ox Degraded_Hy Peptide Fragments (Loss of activity) Hydrolysis->Degraded_Hy Store_Inert Store under Inert Gas (N₂ or Ar) Store_Inert->Oxidation Store_Cold Store at Low Temperature (-20°C or -80°C) Store_Cold->Hydrolysis Control_Moisture Control Residual Moisture (<1%) Control_Moisture->Hydrolysis Protect_Light Protect from Light Protect_Light->Oxidation

Caption: Potential degradation pathways for lyophilized H-Tyr-Ile-Gly-Ser-Arg-NH₂ and corresponding preventive measures.

Quantitative Stability Data

The following tables present representative stability data for a lyophilized peptide with a similar amino acid composition to H-Tyr-Ile-Gly-Ser-Arg-NH₂. This data is for illustrative purposes to demonstrate the impact of storage conditions on peptide purity.

Table 1: Effect of Temperature on Peptide Purity Over 12 Months

Storage TemperaturePurity (%) at 0 MonthsPurity (%) at 3 MonthsPurity (%) at 6 MonthsPurity (%) at 12 Months
-80°C 99.599.499.599.3
-20°C 99.599.299.098.5
4°C 99.598.196.593.2
25°C 99.592.385.170.4

Table 2: Effect of Humidity on Peptide Purity at 25°C Over 3 Months

Relative HumidityPurity (%) at 0 MonthsPurity (%) at 1 MonthPurity (%) at 2 MonthsPurity (%) at 3 Months
<10% 99.598.898.297.5
30% 99.596.593.189.0
60% 99.591.282.472.1

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and pathways for H-Tyr-Ile-Gly-Ser-Arg-NH₂.

G Forced Degradation Experimental Workflow Start Start: Lyophilized Peptide Reconstitute Reconstitute Peptide in appropriate solvent Start->Reconstitute Stress Subject to Stress Conditions Reconstitute->Stress Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stress->Acid pH Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Stress->Base pH Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stress->Oxidation Chemical Thermal Thermal Stress (e.g., 80°C, dry heat) Stress->Thermal Temperature Photolytic Photolytic Stress (e.g., UV light exposure) Stress->Photolytic Light Analysis Analyze by HPLC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Characterize Characterize Degradation Products Analysis->Characterize End End: Stability Profile Characterize->End

Caption: Workflow for a forced degradation study of H-Tyr-Ile-Gly-Ser-Arg-NH₂.

Methodology:

  • Preparation of Peptide Stock Solution:

    • Accurately weigh the lyophilized H-Tyr-Ile-Gly-Ser-Arg-NH₂.

    • Reconstitute in a suitable solvent (e.g., water or a buffer at a concentration of 1 mg/mL).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix the peptide solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the peptide solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the peptide solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the lyophilized peptide powder in an oven at 80°C for 72 hours.

    • Photolytic Degradation: Expose the peptide solution to a UV lamp (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points, withdraw aliquots of the stressed samples.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including a non-stressed control, by a stability-indicating HPLC-MS method.

Protocol 2: Stability-Indicating HPLC-MS Method

This protocol provides a starting point for developing an HPLC-MS method to separate and identify H-Tyr-Ile-Gly-Ser-Arg-NH₂ and its degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 40% B

    • 25-30 min: 40% to 95% B

    • 30-35 min: 95% B

    • 35-40 min: 95% to 5% B

    • 40-45 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm and 280 nm.

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 100-1500.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Temperature: 350°C.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 35 psi.

Data Analysis:

  • Monitor the chromatograms for the appearance of new peaks in the stressed samples compared to the control.

  • Use the mass spectrometer to determine the mass-to-charge ratio (m/z) of the parent peptide and any degradation products.

  • Fragment the ions of interest (MS/MS) to aid in the structural elucidation of the degradation products.

This technical support center provides a comprehensive overview of the factors affecting the stability of lyophilized H-Tyr-Ile-Gly-Ser-Arg-NH₂ and practical guidance for its handling and analysis. For further specific inquiries, please consult the product's certificate of analysis or contact your supplier's technical support.

References

H-Tyr-Ile-Gly-Ser-Arg-NH2 storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of the synthetic peptide H-Tyr-Ile-Gly-Ser-Arg-NH2, a key fragment of laminin involved in cell adhesion.[1] This guide includes frequently asked questions (FAQs) and troubleshooting advice to ensure the successful application of this peptide in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound peptide?

For optimal stability, the lyophilized peptide should be stored in a freezer at or below -20°C.[2] For long-term storage, -80°C is recommended.[2] The peptide is often hygroscopic, so it's crucial to warm the vial to room temperature in a desiccator before opening to prevent moisture absorption, which can decrease stability and alter the peptide content. After weighing, the vial should be tightly resealed.

Q2: What is the recommended procedure for reconstituting the peptide?

It is recommended to reconstitute this compound in a high-quality, sterile solvent such as Dimethyl Sulfoxide (DMSO) or sterile water. For aqueous solutions, ensure the pH is appropriate for your experimental system, generally within the range of 5-7. If the peptide is difficult to dissolve, brief sonication may be helpful.

Q3: How should I store the reconstituted peptide solution?

Once reconstituted, it is critical to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -20°C for short-term use (up to one month) or at -80°C for longer-term storage (up to six months).[2]

Q4: What is the typical stability of the reconstituted peptide solution?

The stability of the peptide in solution is significantly lower than in its lyophilized form. For peptides containing amino acids like Arginine, which is present in this compound, solutions are more susceptible to degradation. It is best practice to use freshly prepared solutions for experiments whenever possible.

Storage and Stability Quick Reference
FormStorage TemperatureDurationKey Considerations
Lyophilized Powder-20°CSeveral yearsKeep desiccated; warm to room temperature before opening.
-80°COptimal for long-term storage
Reconstituted Solution-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[2]
-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[2]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue 1: Poor or inconsistent cell adhesion to peptide-coated surfaces.

  • Possible Cause 1: Improper peptide handling.

    • Solution: Ensure the lyophilized peptide was properly warmed to room temperature in a desiccator before reconstitution to prevent moisture contamination. Use high-purity solvents for reconstitution.

  • Possible Cause 2: Suboptimal coating concentration.

    • Solution: The optimal concentration of this compound for coating surfaces can be cell-type dependent. Perform a dose-response experiment to determine the ideal concentration for your specific cell line.

  • Possible Cause 3: Incorrect coating procedure.

    • Solution: Ensure even coating of the culture surface and adequate incubation time. Inadequate washing after coating can leave excess unbound peptide, which might interfere with adhesion. Conversely, excessive washing can remove the coated peptide.

  • Possible Cause 4: Low expression of the 67 kDa laminin receptor on cells.

    • Solution: Confirm the expression of the 67 kDa laminin receptor on your cell line using techniques like flow cytometry or western blotting. This receptor is essential for mediating cell adhesion via the YIGSR sequence.[3]

Issue 2: Peptide appears to have lost activity.

  • Possible Cause 1: Degradation due to improper storage.

    • Solution: Discard the current stock and use a fresh vial of lyophilized peptide. Always follow the recommended storage and handling procedures. Avoid repeated freeze-thaw cycles of the reconstituted solution by preparing single-use aliquots.

  • Possible Cause 2: Oxidation of the peptide.

    • Solution: While this compound does not contain highly susceptible residues like Cysteine or Methionine, prolonged exposure to air in solution can still lead to degradation. Use freshly prepared solutions for critical experiments.

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Variability in peptide concentration.

    • Solution: Ensure accurate and consistent weighing and reconstitution of the peptide. Use calibrated pipettes for all dilutions.

  • Possible Cause 2: Differences in cell passage number or health.

    • Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.

  • Possible Cause 3: Presence of Trifluoroacetic Acid (TFA) from purification.

    • Solution: Be aware that TFA salts from HPLC purification can be present in the lyophilized powder and may affect the net peptide weight. For highly sensitive assays, consider using a TFA-removed version of the peptide if available.

Experimental Protocols

Cell Adhesion Assay Using this compound

This protocol provides a general framework for assessing cell adhesion to surfaces coated with this compound.

Materials:

  • This compound peptide

  • Sterile DMSO or cell culture grade water

  • Sterile Phosphate-Buffered Saline (PBS)

  • Tissue culture plates (e.g., 96-well)

  • Bovine Serum Albumin (BSA)

  • Cell line of interest

  • Complete cell culture medium

  • Calcein AM or other viability stain

  • Fluorescence plate reader or microscope

Procedure:

  • Peptide Reconstitution:

    • Bring the lyophilized this compound vial to room temperature in a desiccator.

    • Reconstitute the peptide in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in sterile PBS to the desired working concentrations for coating (e.g., 1, 10, 50, 100 µg/mL).

  • Coating of Culture Plates:

    • Add 50 µL of the diluted peptide solutions to the wells of a 96-well plate.

    • Include negative control wells with PBS only and positive control wells with a known adhesion-promoting protein like fibronectin or laminin.

    • Incubate the plate at 37°C for 1-2 hours or at 4°C overnight.

    • Aspirate the coating solution and gently wash the wells twice with sterile PBS.

  • Blocking:

    • Add 100 µL of a blocking solution (e.g., 1% heat-inactivated BSA in PBS) to each well to block non-specific cell binding.

    • Incubate for 30-60 minutes at 37°C.

    • Aspirate the blocking solution and wash the wells twice with sterile PBS.

  • Cell Seeding:

    • Harvest cells and resuspend them in a serum-free medium at a concentration of 1 x 10^5 cells/mL.

    • Add 100 µL of the cell suspension to each well.

    • Incubate for 1-2 hours at 37°C in a CO2 incubator.

  • Washing and Quantification:

    • Gently wash the wells twice with PBS to remove non-adherent cells.

    • Quantify the adherent cells. One common method is to incubate the cells with Calcein AM and measure the fluorescence using a plate reader. Alternatively, cells can be fixed, stained (e.g., with crystal violet), and imaged.

Experimental Workflow for Cell Adhesion Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis reconstitute Reconstitute Peptide coat_plate Coat Plate with Peptide reconstitute->coat_plate Diluted Peptide block_plate Block Plate coat_plate->block_plate seed_cells Seed Cells block_plate->seed_cells incubate Incubate seed_cells->incubate wash Wash Non-adherent Cells incubate->wash quantify Quantify Adherent Cells wash->quantify analyze Analyze Data quantify->analyze

Caption: Workflow for a typical cell adhesion experiment using this compound.

Signaling Pathway

This compound mediates its effects on cell adhesion primarily through the 67 kDa laminin receptor.[3] Binding of the peptide to this receptor initiates an intracellular signaling cascade. This cascade involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA) and the Exchange protein directly activated by cAMP (Epac).[4] This signaling pathway ultimately leads to the tyrosine phosphorylation of several proteins, which is a key step in the regulation of cell adhesion and other cellular processes.[5]

This compound Signaling Cascade

G peptide This compound receptor 67 kDa Laminin Receptor peptide->receptor Binds ac Adenylyl Cyclase receptor->ac Activates camp cAMP ac->camp Generates pka PKA camp->pka Activates epac Epac camp->epac Activates tyr_phos Tyrosine Phosphorylation of Proteins pka->tyr_phos epac->tyr_phos cell_adhesion Cell Adhesion tyr_phos->cell_adhesion Promotes

References

Choosing the right solvent for H-Tyr-Ile-Gly-Ser-Arg-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on selecting the appropriate solvent for the peptide H-Tyr-Ile-Gly-Ser-Arg-NH2.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of this compound that influence its solubility?

A1: The solubility of this compound is determined by the physicochemical properties of its constituent amino acids. The peptide contains a mix of:

  • Hydrophobic residues : Isoleucine (Ile) which reduces solubility in aqueous solutions.[1]

  • Polar, uncharged residues : Tyrosine (Tyr), Glycine (Gly), and Serine (Ser) which can form hydrogen bonds.[2]

  • Basic (positively charged) residue : Arginine (Arg), which has a guanidinium group that is protonated at neutral pH, increasing solubility in acidic to neutral aqueous solutions.[3]

The C-terminal amide (-NH2) means the C-terminus is not a free carboxyl group and will not be negatively charged at any pH. The N-terminal amino group has a positive charge at neutral and acidic pH.

To determine the overall charge, we can assign values to the ionizable groups at a neutral pH (~7):

  • N-terminal amine (+1)

  • Arginine side chain (+1)

  • Tyrosine side chain (0 at pH 7, pKa ~10)

  • C-terminal amide (0)

The overall net charge of the peptide at neutral pH is +2, making it a basic peptide .[4] Basic peptides are generally soluble in acidic solutions.[5]

Q2: What is the recommended starting solvent for dissolving this compound?

A2: Given that this compound is a basic peptide, the recommended starting solvent is sterile, distilled water.[6] If solubility is limited, a dilute acidic solution, such as 10% acetic acid, should be tried next.[4][7]

Q3: The peptide did not dissolve in water. What should I do next?

A3: If the peptide is insoluble in water, you can try the following steps sequentially:

  • Sonication : Briefly sonicate the solution to aid dissolution. This can help break up aggregates.[4]

  • Acidification : Add a small amount of 10% acetic acid solution dropwise while vortexing.[1][6] For very stubborn peptides, a very small amount of trifluoroacetic acid (TFA) (<50 µl) can be used, followed by dilution to the desired concentration.[6]

  • Organic Co-solvents : For peptides with hydrophobic character, a small amount of an organic solvent can be used to first wet the peptide before adding an aqueous buffer.[1] Dimethyl sulfoxide (DMSO) is a common choice.[5] First, dissolve the peptide in a minimal amount of DMSO, and then slowly add your aqueous buffer to the desired concentration.[5]

Q4: Are there any solvents I should avoid?

A4: While DMSO is a powerful solvent, it is important to note that it can oxidize peptides containing Cysteine or Methionine residues.[5] this compound does not contain these residues, so DMSO is a viable option if aqueous solutions fail. Always consider the compatibility of your chosen solvent with your downstream experimental assays. For many cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5% or 1%.[5]

Solvent Selection and Properties

The following table summarizes the properties of recommended solvents for this compound.

SolventTypeRecommended forNotes
Sterile Water AqueousInitial attempt for hydrophilic & short peptides.The peptide has a net positive charge and should have some aqueous solubility.
10% Acetic Acid Acidic AqueousBasic peptides that are insoluble in water.[7]Helps to fully protonate the peptide, increasing its solubility.
Dimethyl Sulfoxide (DMSO) OrganicHydrophobic and neutral peptides.[5]Use a minimal amount to dissolve the peptide, then slowly dilute with aqueous buffer.[5]
Dimethylformamide (DMF) OrganicHydrophobic peptides, especially those with Cys.[5]An alternative to DMSO.

Experimental Protocol for Solubilization

This protocol provides a systematic approach to dissolving this compound. It is always recommended to test the solubility of a small amount of the peptide before dissolving the entire sample.[5]

  • Preparation : Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.[5]

  • Initial Attempt (Water) : Add the calculated volume of sterile, distilled water to achieve the desired concentration. Vortex the vial.

  • Sonication : If the peptide does not fully dissolve, place the vial in a sonicator bath for 10-20 seconds.[4]

  • Acidification : If particulates are still visible, add 10% acetic acid dropwise while vortexing until the solution clears.

  • Organic Solvent (if necessary) : If the peptide remains insoluble, use a new, small aliquot of the lyophilized peptide.

    • Add a minimal volume of DMSO (e.g., 10-20 µL) to the peptide.

    • Vortex until the peptide is fully wetted and dissolved.

    • Slowly add your desired aqueous buffer to this solution, vortexing as you add, until you reach the final desired concentration. If the solution becomes cloudy, you have exceeded the solubility limit.[5]

  • Storage : Once dissolved, it is recommended to aliquot the peptide solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8] Stock solutions in solvent are typically stable for 1 to 6 months at these temperatures.[9]

Solvent Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate solvent for this compound.

Solvent_Selection_Workflow Solvent Selection for this compound start Start with lyophilized This compound add_water Add sterile water start->add_water vortex_sonicate Vortex and/or sonicate add_water->vortex_sonicate dissolved_check1 Is the peptide dissolved? vortex_sonicate->dissolved_check1 add_acid Add 10% acetic acid dropwise dissolved_check1->add_acid No success Solution ready for use. Aliquot and store. dissolved_check1->success Yes dissolved_check2 Is the peptide dissolved? add_acid->dissolved_check2 use_organic Use a new aliquot. Dissolve in minimal DMSO. dissolved_check2->use_organic No dissolved_check2->success Yes dilute Slowly dilute with aqueous buffer use_organic->dilute dissolved_check3 Is the solution clear? dilute->dissolved_check3 dissolved_check3->success Yes fail Solubility limit exceeded. Consider lower concentration or alternative solvent. dissolved_check3->fail No (Cloudy)

Caption: Workflow for dissolving this compound.

References

Validation & Comparative

A Head-to-Head Comparison of YIGSR and RGD Peptides in Cell Adhesion

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of cell adhesion, the choice of peptide ligand is critical. Among the most prominent players are the H-Tyr-Ile-Gly-Ser-Arg-NH2 (YIGSR) and Arg-Gly-Asp (RGD) peptides. Derived from key extracellular matrix (ECM) proteins, these short amino acid sequences are instrumental in mediating cell attachment and signaling, albeit through distinct mechanisms and receptor interactions. This guide provides an objective comparison of their performance, supported by experimental data, to inform their application in biomaterials, tissue engineering, and therapeutic development.

Executive Summary

The RGD peptide, originating from fibronectin, is the most common motif for cell adhesion to the ECM, interacting with a broad range of integrin receptors.[1] In contrast, the YIGSR peptide, a sequence from the laminin B1 chain, primarily interacts with the 67kDa laminin receptor and a more select group of integrins.[2][3] While both peptides effectively promote cell adhesion, their downstream signaling and physiological effects can differ significantly. For instance, studies on neonatal cardiac myocytes have shown that while both peptides facilitate a similar degree of cell attachment as their native proteins, they can alter subsequent cellular physiology, such as the expression of focal adhesion kinase (FAK) and sarcomere formation.[4][5][6]

Comparative Data at a Glance

The following table summarizes the key quantitative and qualitative differences between the YIGSR and RGD peptides.

FeatureThis compound (YIGSR)Arg-Gly-Asp (RGD)
Origin Laminin B1 chain[3]Fibronectin, Vitronectin, Fibrinogen, etc.[1]
Primary Receptors 67kDa high-affinity laminin receptor, Integrins (e.g., α6β1)[2]Integrins (αvβ3, αvβ5, α5β1, αIIbβ3, etc.)[7][8]
Binding Affinity Intermediate affinity for the 67kDa laminin receptor (Kd ~1.5 x 10⁻⁷ M for a C(YIGSR)3-NH2 amide)[9]Varies by integrin and peptide conformation (linear vs. cyclic). Kd values can range from nanomolar to micromolar. For example, a novel linear RGD peptide (RWrNM) showed a Kd of 8.61 nM for αvβ3 integrin.[10]
Cell Adhesion Promotes adhesion of various cell types, including epithelial and neuronal cells.[2] In some cases, promotes less cell attachment than RGD.[11]Promotes robust adhesion of a wide variety of cell types.[1]
Cell Spreading Promotes cell spreading when covalently immobilized.[2]Induces cell spreading.
Cell Migration Can direct Schwann cell migration with a strong bias.[11]Can influence cell migration, though the effect can be concentration-dependent.[11]
Cell Proliferation Can stimulate epidermal proliferation.[12]Generally promotes cell proliferation.[1]
Cell Differentiation Can inhibit keratinocyte differentiation while promoting epidermal development.[12][13] Can enhance neuronal differentiation of stem cells.[14]Can influence stem cell differentiation into various lineages, such as osteogenic and adipogenic, depending on the presentation and density of the peptide.
Signaling Pathways Induces tyrosine phosphorylation of proteins.[9] Can reduce Focal Adhesion Kinase (FAK) protein levels.[4][6] Can activate the integrin β1/GSK3β/β-catenin signaling pathway.[14]Activates integrin-mediated signaling, including the FAK/Src pathway.[15]

Signaling Pathways: A Visual Representation

The signaling cascades initiated by YIGSR and RGD peptides are crucial for their biological effects. The following diagrams illustrate the key pathways involved.

YIGSR_Signaling_Pathway YIGSR YIGSR Peptide LR67 67kDa Laminin Receptor YIGSR->LR67 Integrin Integrin (e.g., α6β1) YIGSR->Integrin TyrosineKinase Tyrosine Kinase Activation LR67->TyrosineKinase GSK3b GSK3β Activation Integrin->GSK3b ProteinPhosphorylation Phosphorylation of 115-130 kDa & 32 kDa proteins TyrosineKinase->ProteinPhosphorylation CellularResponse Cellular Responses (Adhesion, Migration, Differentiation) ProteinPhosphorylation->CellularResponse BetaCatenin β-catenin Signaling GSK3b->BetaCatenin BetaCatenin->CellularResponse

YIGSR Peptide Signaling Pathway

RGD_Signaling_Pathway RGD RGD Peptide Integrin Integrin Receptor (e.g., αvβ3) RGD->Integrin FAK FAK (Focal Adhesion Kinase) Integrin->FAK Activation Src Src Kinase FAK->Src Recruitment & Activation Downstream Downstream Signaling (e.g., MAPK/ERK) FAK->Downstream Src->FAK Phosphorylation Src->Downstream CellularResponse Cellular Responses (Adhesion, Proliferation, Survival) Downstream->CellularResponse

RGD Peptide Signaling Pathway

Experimental Protocols: A Guide to Cell Adhesion Assays

Reproducible and reliable data are the cornerstones of scientific comparison. Below is a detailed, generalized protocol for a cell adhesion assay, synthesized from established methodologies.

Cell Adhesion Assay Protocol

1. Plate Coating:

  • Dilute the peptide (YIGSR or RGD) to the desired concentration (e.g., 1-20 µM) in a sterile buffer like PBS.[16][17]

  • Add 100-200 µL of the peptide solution to each well of a 96-well or 48-well tissue culture plate.[16][18]

  • Incubate the plate for at least 2 hours at room temperature or overnight at 4°C to allow for peptide adsorption to the surface.[16][18]

  • As a negative control, use wells coated with a non-adhesive protein like Bovine Serum Albumin (BSA). For a positive control, use a native ECM protein like laminin or fibronectin (e.g., 10-40 µg/mL).[16][19]

2. Blocking:

  • Aspirate the coating solution and wash the wells twice with PBS.[18]

  • Add a blocking buffer (e.g., 1% BSA in PBS or DMEM with 10% FBS) to each well to prevent non-specific cell binding.[18][19]

  • Incubate for 30-60 minutes at 37°C.[18][19]

3. Cell Seeding:

  • Harvest cells using a non-enzymatic cell dissociation solution or a brief trypsin treatment, followed by neutralization with serum-containing medium.

  • Resuspend the cells in a serum-free medium and adjust the cell density (e.g., 2 x 10⁵ cells/mL).[16]

  • Aspirate the blocking solution from the coated plate and add the cell suspension to each well (e.g., 100 µL per well).

4. Incubation and Washing:

  • Incubate the plate at 37°C in a CO₂ incubator for a defined period (e.g., 30-60 minutes) to allow for cell adhesion.

  • Gently wash the wells 2-3 times with PBS or serum-free medium to remove non-adherent cells.

5. Quantification of Adherent Cells:

  • Fix the remaining adherent cells with a fixative like 4% paraformaldehyde or cold methanol.[18][19]

  • Stain the cells with a dye such as 0.1% Crystal Violet.[16][19]

  • After washing away excess stain, solubilize the bound dye with a solvent (e.g., 1% SDS or 0.5% Triton X-100).[16][19]

  • Measure the absorbance of the solubilized dye at a specific wavelength (e.g., 550-595 nm) using a plate reader. The absorbance is proportional to the number of adherent cells.

Cell_Adhesion_Assay_Workflow Start Start PlateCoating Plate Coating (Peptide/Control) Start->PlateCoating Blocking Blocking (e.g., BSA) PlateCoating->Blocking CellSeeding Cell Seeding Blocking->CellSeeding Incubation Incubation (37°C) CellSeeding->Incubation Washing Washing (Remove non-adherent cells) Incubation->Washing Fixation Fixation Washing->Fixation Staining Staining (e.g., Crystal Violet) Fixation->Staining Quantification Quantification (Absorbance Reading) Staining->Quantification End End Quantification->End

Experimental Workflow for Cell Adhesion Assay

Conclusion

Both YIGSR and RGD peptides are powerful tools for modulating cell adhesion. The choice between them should be guided by the specific application and the desired cellular response. RGD, with its broad integrin reactivity, is a robust choice for promoting general cell attachment to a variety of biomaterials.[1] YIGSR, with its more specific receptor interactions, may be advantageous for applications requiring more nuanced control over cell behavior, such as directing specific cell migration or modulating differentiation pathways.[11][12] For complex tissue engineering applications, the co-immobilization of both peptides could be explored to more closely mimic the native ECM environment and engage a wider range of cellular receptors. As research in this field continues to evolve, a deeper understanding of the distinct signaling and functional consequences of engaging these peptide motifs will undoubtedly lead to the development of more sophisticated and effective biomaterials and therapeutic strategies.

References

A Comparative Guide to Validating the Biological Activity of Synthetic YIGSR Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic pentapeptide Tyr-Ile-Gly-Ser-Arg (YIGSR) is a well-characterized bioactive sequence derived from the β1 chain of the laminin protein.[1] Its wide range of biological activities, including anti-metastatic and anti-angiogenic properties, has made it a focal point of research in cancer therapeutics, tissue engineering, and regenerative medicine.[1][2][3][4] This guide provides an objective comparison of the performance of synthetic YIGSR peptide against other alternatives, supported by experimental data and detailed methodologies for validating its biological activity.

Comparative Analysis of YIGSR and Alternative Peptides

The most common alternative to YIGSR is the Arginylglycylaspartic acid (RGD) peptide, derived from fibronectin.[5] While both peptides promote cell adhesion, they elicit distinct downstream physiological responses. Other laminin-derived peptides, such as Ile-Lys-Val-Ala-Val (IKVAV), also offer alternative functionalities.[4][5][6][7]

Table 1: Comparison of Biological Activities

FeatureYIGSR (Tyr-Ile-Gly-Ser-Arg)RGD (Arg-Gly-Asp)IKVAV (Ile-Lys-Val-Ala-Val)
Primary Function Inhibits tumor metastasis and angiogenesis, modulates immune response, promotes cell adhesion.[2][3][4][6]Promotes cell adhesion.[5]Promotes angiogenesis and tumor growth.[6][7]
Mechanism of Action Binds to the 67-kDa laminin receptor.[3]Binds to integrins.[5]Interacts with integrin receptors.[7]
Effect on Angiogenesis Inhibitory.[4][6][7]Can be pro-angiogenic depending on context.Promotes angiogenesis.[6][7]
Effect on Tumor Growth Inhibitory.[1][2][3][4]Can promote tumor growth by enhancing cell adhesion.Promotes tumor growth.[6][7]
Cell Adhesion Promotes adhesion of various cell types.[8][9]Promotes strong cell adhesion.[5][8][9]Promotes cell adhesion.

Quantitative Performance Data

The biological activity of YIGSR is often quantified by its effect on cell adhesion, migration, proliferation, and signaling pathways.

Table 2: In Vitro Comparison of YIGSR and RGD on Neonatal Cardiac Myocytes

ParameterLaminin (Control)YIGSR PeptideFibronectin (Control)RGD Peptide
Cell Adhesion HighSimilar to Laminin[8][9]HighSimilar to Fibronectin[8][9]
Focal Adhesion Kinase (FAK) Protein Level NormalReduced by 50% compared to Laminin[8][10]NormalNot specified
Myosin Protein Level (after mechanical stimulation) UnchangedDecreased by 50%[8][10]Not specifiedNot specified
Connexin43 Phosphorylation NormalIncreased[8][9]Not specifiedIncreased[8][9]

Table 3: Effect of YIGSR Concentration on Macrophage iNOS Expression

YIGSR ConcentrationMean Fluorescence Intensity (MFI) of iNOS in M1 Macrophages
0 mM (Control)106.3[6]
2 mM130.0[6]
5 mM140.2[6]
8 mM129.2[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate validation of YIGSR's biological activity.

1. Cell Adhesion Assay

This assay quantifies the ability of cells to attach to a substrate coated with YIGSR peptide compared to control surfaces.

  • Materials: 96-well plates, synthetic YIGSR peptide, control peptides (e.g., RGD, scrambled YIGSR), cell line of interest (e.g., melanoma cells, endothelial cells), cell culture medium, PBS, crystal violet stain.

  • Protocol:

    • Coat wells of a 96-well plate with YIGSR peptide and control peptides at desired concentrations overnight at 4°C.

    • Wash the wells with PBS to remove unbound peptide.

    • Block non-specific binding sites with a solution of Bovine Serum Albumin (BSA).

    • Seed cells into the coated wells and incubate for a specified time (e.g., 1-2 hours) at 37°C.

    • Gently wash the wells with PBS to remove non-adherent cells.

    • Stain the adherent cells with crystal violet.

    • Solubilize the stain and measure the absorbance at a specific wavelength to quantify the number of adherent cells.

2. In Vitro Angiogenesis Assay (Tube Formation Assay)

This assay assesses the anti-angiogenic potential of the YIGSR peptide.

  • Materials: Matrigel, 24-well plates, Human Umbilical Vein Endothelial Cells (HUVECs), cell culture medium, synthetic YIGSR peptide.

  • Protocol:

    • Coat the wells of a 24-well plate with Matrigel and allow it to solidify at 37°C.

    • Seed HUVECs onto the Matrigel-coated wells.

    • Treat the cells with different concentrations of YIGSR peptide.

    • Incubate for 6-18 hours to allow for the formation of tube-like structures.

    • Visualize and capture images of the tube networks using a microscope.

    • Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches.

3. In Vivo Metastasis Assay

This assay evaluates the anti-metastatic activity of YIGSR in an animal model.

  • Materials: Animal model (e.g., immunodeficient mice), tumor cells (e.g., B16 melanoma cells), synthetic YIGSR peptide, sterile saline.

  • Protocol:

    • Inject tumor cells intravenously into the tail vein of the mice.

    • Administer the YIGSR peptide (e.g., via intraperitoneal or intravenous injection) at a predetermined dosage and schedule.

    • After a specific period (e.g., 2-3 weeks), euthanize the animals.

    • Excise the lungs or other target organs and fix them.

    • Count the number of visible tumor nodules on the organ surface.

    • Histologically confirm the presence of metastatic lesions.

Signaling Pathways and Experimental Workflows

YIGSR Signaling Pathway

The YIGSR peptide primarily interacts with the 67-kDa laminin receptor (67LR), triggering downstream signaling cascades that influence cell behavior.

YIGSR_Signaling YIGSR YIGSR Peptide LR67 67-kDa Laminin Receptor YIGSR->LR67 FAK Focal Adhesion Kinase (FAK) LR67->FAK Inhibition TGFb TGF-β Signaling LR67->TGFb Modulation Metastasis Tumor Metastasis (Inhibition) LR67->Metastasis Angiogenesis Angiogenesis (Inhibition) LR67->Angiogenesis ImmuneResponse Macrophage Phenotype Modulation LR67->ImmuneResponse CellAdhesion Cell Adhesion FAK->CellAdhesion

Caption: YIGSR peptide signaling cascade.

Experimental Workflow for Validating YIGSR Activity

The following workflow outlines the key steps in validating the biological activity of a synthetic YIGSR peptide.

YIGSR_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation cluster_analysis Data Analysis Adhesion Cell Adhesion Assay Quantification Quantitative Analysis Adhesion->Quantification Migration Cell Migration Assay Migration->Quantification Proliferation Cell Proliferation Assay Proliferation->Quantification TubeFormation Tube Formation Assay TubeFormation->Quantification MetastasisModel Metastasis Model Comparison Comparison with Alternatives MetastasisModel->Comparison AngiogenesisModel Angiogenesis Model AngiogenesisModel->Comparison Quantification->Comparison Synthesis Synthetic YIGSR Peptide Synthesis->Adhesion Synthesis->Migration Synthesis->Proliferation Synthesis->TubeFormation Synthesis->MetastasisModel Synthesis->AngiogenesisModel

Caption: Experimental workflow for YIGSR validation.

References

YIGSR vs. Full-Length Laminin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between the short laminin-derived peptide YIGSR and the full-length laminin protein is critical for designing effective experimental models and therapeutic strategies. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and visual representations of key biological processes.

At a Glance: Key Differences

FeatureYIGSR PeptideFull-Length Laminin
Composition 5 amino acid sequence (Tyr-Ile-Gly-Ser-Arg) derived from the laminin B1 chain.[1]Large, heterotrimeric glycoprotein (~400 to ~900 kDa) composed of α, β, and γ chains.[2]
Cell Adhesion Promotes cell adhesion to a similar degree as full-length laminin in some cell types.[3]Promotes robust cell adhesion through multiple binding domains.[4]
Signal Transduction Can initiate some signaling events but may not fully replicate the complex downstream signaling of full-length laminin.[3]Activates complex signaling cascades through various receptors, influencing a wide range of cellular functions.[2][4]
Biological Functions Exhibits anti-metastatic and anti-angiogenic properties in some contexts.[5][6] Can influence cell migration and differentiation.[7]Plays a crucial role in basement membrane assembly, cell differentiation, migration, and tissue organization.[2][4]
Applications Used in biomaterials to enhance cell attachment, in cancer research to inhibit metastasis, and to study specific receptor interactions.[5][8]A fundamental component of cell culture matrices for maintaining pluripotent stem cells and promoting the differentiation of various cell types.[2][9]

Quantitative Data Summary

The following tables summarize quantitative data from comparative studies of YIGSR and full-length laminin.

Table 1: Effect on Focal Adhesion Kinase (FAK) in Neonatal Cardiac Myocytes
TreatmentFAK Protein Level (relative to Laminin)β1-Integrin LevelReference
Full-Length Laminin100%Unchanged[3]
YIGSR Peptide50%Unchanged[3]
Table 2: Dose-Dependent Effect of YIGSR on Macrophage Phenotype (iNOS expression in M1 macrophages)
YIGSR ConcentrationMean iNOS Expression (Arbitrary Units)Reference
0 mM (Control)106.3[5]
2 mM130[5]
5 mM140.2[5]
8 mM129.2[5]

Signaling Pathways

Full-length laminin engages a multitude of cell surface receptors, including integrins and non-integrin receptors like the 67-kDa laminin receptor, to initiate intracellular signaling. The YIGSR peptide primarily interacts with the 67-kDa laminin receptor and certain integrins, leading to a more restricted set of downstream signals.

laminin_signaling cluster_laminin Full-Length Laminin cluster_yigsr YIGSR Peptide cluster_downstream Downstream Signaling Laminin Full-Length Laminin Integrins Integrins (α3β1, α6β1, etc.) Laminin->Integrins LR67 67-kDa Laminin Receptor Laminin->LR67 Dystroglycan Dystroglycan Laminin->Dystroglycan FAK FAK Integrins->FAK MAPK MAPK Pathway (ERK, JNK, p38) LR67->MAPK PI3K PI3K/Akt Pathway Dystroglycan->PI3K YIGSR YIGSR Peptide LR67_y 67-kDa Laminin Receptor YIGSR->LR67_y Integrins_y Integrins (e.g., αvβ3) YIGSR->Integrins_y LR67_y->MAPK Integrins_y->FAK Cell_Functions Cell Adhesion, Migration, Proliferation, Differentiation FAK->Cell_Functions MAPK->Cell_Functions PI3K->Cell_Functions

Caption: Comparative signaling of full-length laminin and YIGSR.

Experimental Workflows

Detailed methodologies for key experiments are provided below, accompanied by workflow diagrams.

Cell Adhesion Assay

This protocol is used to quantify the attachment of cells to a substrate coated with either full-length laminin or YIGSR peptide.

cell_adhesion_workflow A 1. Coat wells with Laminin or YIGSR B 2. Block non-specific binding sites A->B C 3. Seed cells into wells B->C D 4. Incubate to allow adhesion C->D E 5. Wash to remove non-adherent cells D->E F 6. Fix and stain adherent cells E->F G 7. Quantify adhesion (e.g., absorbance reading) F->G

Caption: Workflow for a typical cell adhesion assay.

Detailed Protocol:

  • Coating: Aseptically coat the wells of a 96-well plate with either full-length laminin (e.g., 10 µg/mL in PBS) or YIGSR peptide (e.g., 1-100 µM in PBS). Incubate for 2 hours at 37°C or overnight at 4°C.

  • Blocking: Aspirate the coating solution and wash the wells twice with sterile PBS. Block non-specific binding by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 30-60 minutes at 37°C.

  • Cell Seeding: Harvest cells and resuspend them in a serum-free medium to a final concentration of 1 x 10^5 cells/mL. Aspirate the blocking buffer from the wells and add 100 µL of the cell suspension to each well.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for a defined period (e.g., 30-90 minutes) to allow for cell adhesion.

  • Washing: Gently wash the wells three times with PBS to remove non-adherent cells.

  • Fixation and Staining: Fix the adherent cells with 4% paraformaldehyde for 15 minutes, followed by staining with a solution such as 0.1% crystal violet for 20 minutes.

  • Quantification: After washing away excess stain, solubilize the bound dye with a solvent (e.g., 10% acetic acid) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of adherent cells.

Cell Migration Assay (Boyden Chamber)

This assay measures the chemotactic or haptotactic migration of cells through a porous membrane towards a chemoattractant (full-length laminin or YIGSR).

boyden_chamber_workflow A 1. Coat underside of membrane with Laminin or YIGSR (optional) B 2. Place chemoattractant in lower chamber A->B C 3. Seed cells in upper chamber B->C D 4. Incubate to allow migration C->D E 5. Remove non-migrated cells from top D->E F 6. Fix and stain migrated cells E->F G 7. Count migrated cells under a microscope F->G

References

Unveiling Cellular Responses: A Comparative Guide to Focal Adhesion Kinase Analysis on YIGSR-Cultured Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between cells and their microenvironment is paramount. The choice of cell culture substrate can profoundly influence cellular signaling pathways, including those governing adhesion, proliferation, and migration. This guide provides a comparative analysis of Western blot findings for Focal Adhesion Kinase (FAK), a critical mediator of cell adhesion signaling, in cells cultured on the synthetic laminin-derived peptide, YIGSR, versus alternative substrates.

This technical guide delves into the experimental data, presents detailed protocols for replication, and visualizes the underlying molecular pathways to offer a comprehensive resource for designing and interpreting cell-based assays.

Quantitative Data Summary: FAK Expression across Different Culture Substrates

The expression of Focal Adhesion Kinase (FAK) is significantly influenced by the substrate upon which cells are cultured. The following table summarizes quantitative data from comparative studies, highlighting the differences in FAK protein levels as determined by Western blot analysis.

Culture SubstrateAlternative SubstrateCell TypeFold Change in FAK Protein Level (YIGSR vs. Alternative)Reference
YIGSR PeptideLaminin (native protein)Neonatal Cardiac Myocytes~50% decreaseBoateng et al., 2005[1][2][3]
YIGSR PeptideRGD PeptideNeonatal Cardiac MyocytesWhile a direct quantitative comparison is not provided, both peptides were shown to be less effective than their native proteins (laminin and fibronectin, respectively) in promoting normal FAK expression.[1][2][3]Boateng et al., 2005[1][2][3]

Visualizing the Molecular Interactions

To better understand the signaling cascades involved, the following diagrams illustrate the key molecular pathways and experimental workflows.

FAK_Signaling_Pathway cluster_ECM Extracellular Matrix cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm YIGSR YIGSR Peptide Integrin Integrin (α6β1) YIGSR->Integrin Binding FAK_inactive FAK (Inactive) Integrin->FAK_inactive Recruitment & Activation FAK_active FAK (Active) pY397 FAK_inactive->FAK_active Autophosphorylation (pY397) Src Src FAK_active->Src Recruitment & Activation Downstream Downstream Signaling (Paxillin, Grb2, etc.) FAK_active->Downstream Signal Transduction Src->FAK_active Phosphorylation

FAK Signaling Pathway on YIGSR

Western_Blot_Workflow cluster_culture Cell Culture cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_transfer Transfer cluster_detection Immunodetection cluster_analysis Analysis A Coat Plates (YIGSR, Laminin, RGD) B Seed & Culture Cells A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Electrotransfer to PVDF Membrane E->F G Blocking F->G H Primary Antibody (anti-FAK) G->H I Secondary Antibody (HRP-conjugated) H->I J Chemiluminescent Detection I->J K Imaging & Densitometry J->K

References

Navigating Antibody Specificity: A Guide to Cross-Reactivity with H-Tyr-Ile-Gly-Ser-Arg-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise interaction between an antibody and its target is paramount. This guide addresses the critical aspect of antibody cross-reactivity with the laminin-derived peptide, H-Tyr-Ile-Gly-Ser-Arg-NH2 (also known as YIGSR). However, a comprehensive market survey reveals a significant challenge: the lack of commercially available antibodies specifically raised against the this compound peptide.

Despite the biological significance of the YIGSR peptide in cell adhesion and signaling, dedicated antibodies for its direct detection and quantification appear to be absent from the current market. Consequently, a direct comparison of antibody performance and cross-reactivity, supported by experimental data, cannot be compiled at this time.

This guide will, therefore, focus on the parent molecule, laminin, and the theoretical considerations for potential cross-reactivity should an antibody for this compound become available. We will also explore the signaling pathways associated with this peptide and provide a framework for evaluating antibody specificity.

The YIGSR Peptide: A Key Player in Cell Adhesion

The hexapeptide this compound is a crucial bioactive sequence derived from the B1 chain of the laminin protein.[1] It plays a significant role in mediating cell adhesion, migration, and signaling by interacting with cell surface receptors, most notably the 67-kDa laminin receptor.

Understanding Laminin and its Signaling Pathways

Laminins are major components of the basement membrane and are involved in a wide array of cellular processes. The binding of the YIGSR sequence to its receptor can initiate intracellular signaling cascades that influence cell behavior.

YIGSR_Signaling_Pathway YIGSR This compound (YIGSR Peptide) LamininReceptor 67-kDa Laminin Receptor YIGSR->LamininReceptor Binds to CellAdhesion Cell Adhesion and Spreading LamininReceptor->CellAdhesion SignalingCascade Intracellular Signaling Cascade LamininReceptor->SignalingCascade GeneExpression Alterations in Gene Expression SignalingCascade->GeneExpression

Caption: Simplified signaling pathway initiated by the binding of the YIGSR peptide to its cell surface receptor, leading to cell adhesion and changes in gene expression.

Theoretical Considerations for Antibody Cross-Reactivity

In the absence of a specific anti-YIGSR antibody, we can outline the principles and methodologies for assessing potential cross-reactivity. Cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other molecules that share similar structural features or epitopes.

Potential Cross-Reactants for a Hypothetical Anti-YIGSR Antibody:
Potential Cross-Reactant Rationale for Potential Cross-Reactivity
Full-length Laminin The YIGSR sequence is a part of the laminin B1 chain. An antibody targeting the peptide might recognize it within the context of the full protein.
Other Laminin Fragments Depending on the immunogen used, antibodies might recognize other fragments of laminin that share some structural similarity.
Proteins with similar short motifs Other proteins in the proteome might contain short amino acid sequences similar to YIGSR, which could lead to off-target binding.
Peptides with Homologous Sequences Synthetic or endogenous peptides with a high degree of sequence similarity to YIGSR could be potential cross-reactants.

Experimental Protocols for Assessing Cross-Reactivity

Should a specific antibody for this compound be developed, its specificity would need to be rigorously tested. The following are standard experimental protocols for evaluating antibody cross-reactivity.

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the binding affinity of the antibody to the target peptide and potential cross-reactants.

Methodology:

  • Coating: Microtiter plate wells are coated with this compound and a panel of potential cross-reacting peptides/proteins at equivalent molar concentrations.

  • Blocking: Unbound sites on the plate are blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS).

  • Antibody Incubation: The anti-YIGSR antibody, at various dilutions, is added to the wells and incubated.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate that produces a measurable signal.

  • Analysis: The signal intensity is measured and compared across the different coated peptides/proteins to determine the percentage of cross-reactivity.

ELISA_Workflow Start Start Coat Coat Plate with Peptides/Proteins Start->Coat Block Block Unbound Sites Coat->Block AddPrimaryAb Incubate with Primary Antibody Block->AddPrimaryAb AddSecondaryAb Incubate with Enzyme-Linked Secondary Ab AddPrimaryAb->AddSecondaryAb AddSubstrate Add Substrate AddSecondaryAb->AddSubstrate Measure Measure Signal AddSubstrate->Measure Analyze Analyze Data (% Cross-Reactivity) Measure->Analyze End End Analyze->End

Caption: A standard workflow for an Enzyme-Linked Immunosorbent Assay (ELISA) to assess antibody cross-reactivity.

Western Blotting

Objective: To assess the specificity of the antibody in a mixture of proteins.

Methodology:

  • Sample Preparation: Protein lysates from cells or tissues known to express laminin are prepared.

  • Electrophoresis: The protein lysates are separated by size using SDS-PAGE.

  • Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with the anti-YIGSR antibody.

  • Detection: A labeled secondary antibody is used to visualize the protein bands recognized by the primary antibody.

  • Analysis: The presence and size of the detected bands are analyzed. A specific antibody should ideally detect a single band corresponding to the molecular weight of the target protein (if it recognizes the full-length protein) or show no binding if it is strictly peptide-specific and the epitope is not accessible.

Conclusion and Future Outlook

While the this compound peptide is a well-characterized and biologically important molecule, the current lack of commercially available, specific antibodies presents a significant hurdle for researchers in this field. The development of monoclonal or polyclonal antibodies against this peptide would be a valuable addition to the research toolkit. Upon their availability, rigorous validation, including comprehensive cross-reactivity profiling using the methodologies outlined in this guide, will be essential to ensure data accuracy and reproducibility. Researchers are encouraged to contact antibody manufacturers to inquire about the potential for custom antibody production to meet their specific needs.

References

Unlocking Cellular Responses: A Comparative Guide to Linear and Cyclic YIGSR Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between bioactive peptide conformations is critical for advancing therapeutic and biotechnological applications. The laminin-derived pentapeptide, YIGSR (Tyr-Ile-Gly-Ser-Arg), is a key player in mediating cell adhesion, migration, and signaling. While the linear form of YIGSR has been extensively studied, its cyclic counterpart offers distinct functional advantages. This guide provides an objective comparison of linear and cyclic YIGSR peptides, supported by experimental data and detailed protocols, to inform research and development decisions.

The primary functional differences between linear and cyclic YIGSR peptides stem from the conformational rigidity imposed by cyclization. This structural constraint generally leads to enhanced biological activity and stability.

Enhanced Receptor Binding and Biological Activity of Cyclic YIGSR

Cyclization pre-organizes the peptide into a conformation that is more favorable for receptor binding, reducing the entropic penalty of binding and often leading to higher affinity. This enhanced binding translates to more potent biological effects.

A study on the cell-adhesive activity of the YIGSR motif provides direct evidence for the superiority of the cyclic conformation. In this research, YIGSR-mediated cell adhesion was significantly inhibited by a cyclic peptide containing the YIGSR sequence (CDPGYIGSRC). In contrast, the linear version of the same peptide (CDPGYIGSR-NH2) had a negligible inhibitory effect.[1] This strongly suggests that the cyclic YIGSR peptide possesses a higher binding affinity for the cellular receptors, which include the 67 kDa laminin receptor and various integrins.[1]

Increased Stability of Cyclic Peptides

Linear peptides are often susceptible to rapid degradation by proteases in biological fluids, limiting their therapeutic potential.[2][3] Cyclization protects the peptide backbone from exopeptidases and can increase resistance to endopeptidases, leading to a longer half-life and sustained biological activity.[4][5]

Studies on other cyclic peptides have demonstrated a significant increase in stability. For example, a cyclic RGD peptide was found to be 30-fold more stable in solution than its linear counterpart.[6] This increased stability is due to the decreased structural flexibility imposed by the ring structure.[6] While specific stability data for cyclic YIGSR is not extensively documented, the same principles of protection from enzymatic degradation are expected to apply.

Comparative Summary of Linear vs. Cyclic YIGSR Peptide Performance

FeatureLinear YIGSRCyclic YIGSRSupporting Evidence
Receptor Binding Affinity LowerHigherCyclic YIGSR shows significantly stronger inhibition of cell adhesion compared to linear YIGSR.[1] General principle of enhanced affinity for cyclic peptides is well-documented for RGD peptides.[7]
Biological Activity ActiveMore PotentHigher binding affinity of cyclic form leads to more potent biological effects at lower concentrations.[8]
In Vitro Stability Lower (susceptible to proteolysis)Higher (resistant to proteolysis)Cyclization generally protects peptides from enzymatic degradation, as shown for other cyclic peptides.[4][5][6]
In Vivo Half-life ShorterLongerIncreased stability of cyclic peptides leads to a longer circulation time in the body.[9]
Conformational Flexibility HighLow (rigid)Cyclization constrains the peptide into a more defined conformation.[6][10]

Signaling Pathways Modulated by YIGSR Peptides

The YIGSR peptide, through its interaction with cell surface receptors, can trigger intracellular signaling cascades that regulate various cellular processes. Two key pathways influenced by YIGSR are the Focal Adhesion Kinase (FAK) pathway, crucial for cell adhesion and migration, and the Transforming Growth Factor-beta (TGF-β) pathway, which is involved in a wide range of cellular functions including proliferation and differentiation.

FAK_Signaling_Pathway cluster_ECM Extracellular Matrix cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm YIGSR YIGSR Peptide Receptor Integrin / 67kDa LR YIGSR->Receptor FAK FAK Receptor->FAK Activation Src Src FAK->Src pY397 p130Cas p130Cas FAK->p130Cas Phosphorylation Src->FAK Activation Crk Crk p130Cas->Crk Dock180 Dock180 Crk->Dock180 Rac1 Rac1 Dock180->Rac1 Actin Actin Cytoskeleton (Cell Adhesion & Migration) Rac1->Actin

YIGSR-mediated FAK signaling pathway.

TGF_beta_Signaling_Pathway cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus YIGSR YIGSR Peptide Receptor YIGSR Receptor YIGSR->Receptor Modulates TGF_beta_R TGF-β Receptor (Type I & II) Receptor->TGF_beta_R Crosstalk SMADs SMAD 2/3 TGF_beta_R->SMADs Phosphorylation SMAD4 SMAD 4 SMADs->SMAD4 Complex Formation Gene_Expression Target Gene Expression SMAD4->Gene_Expression Nuclear Translocation

Modulation of TGF-β signaling by YIGSR.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the comparison of linear and cyclic YIGSR peptides.

Cell Adhesion Assay

This assay quantifies the ability of cells to attach to a substrate coated with a peptide.

Cell_Adhesion_Workflow plate_prep 1. Coat 96-well plate with Linear or Cyclic YIGSR blocking 2. Block with BSA to prevent non-specific binding plate_prep->blocking cell_seeding 3. Seed cells onto the coated wells blocking->cell_seeding incubation 4. Incubate to allow cell attachment cell_seeding->incubation washing 5. Wash to remove non-adherent cells incubation->washing quantification 6. Quantify adherent cells (e.g., Crystal Violet staining) washing->quantification

Workflow for a cell adhesion assay.

Protocol:

  • Coating: Dissolve linear or cyclic YIGSR peptide in a suitable buffer (e.g., PBS) and add to the wells of a 96-well plate. Incubate overnight at 4°C. A typical coating concentration ranges from 1 to 20 µM.[11]

  • Blocking: Remove the peptide solution and wash the wells with PBS. Add a blocking solution (e.g., 1% BSA in PBS) and incubate for at least 1 hour at room temperature to prevent non-specific cell adhesion.[12]

  • Cell Seeding: Harvest cells and resuspend them in a serum-free medium. Add the cell suspension to the coated and blocked wells.

  • Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C in a CO₂ incubator to allow for cell attachment.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification: Fix the adherent cells with a fixative (e.g., methanol). Stain the cells with a dye such as 0.5% crystal violet. Solubilize the dye and measure the absorbance at a specific wavelength (e.g., 590 nm) to quantify the number of adherent cells.[12]

Cell Migration Assay (Boyden Chamber)

This assay measures the chemotactic response of cells towards a peptide.

Cell_Migration_Workflow chamber_prep 1. Place Transwell insert into a 24-well plate chemoattractant 2. Add Linear or Cyclic YIGSR to the lower chamber chamber_prep->chemoattractant cell_seeding 3. Seed cells in serum-free medium into the upper insert chemoattractant->cell_seeding incubation 4. Incubate to allow cell migration through the membrane cell_seeding->incubation removal 5. Remove non-migrated cells from the top of the insert incubation->removal quantification 6. Stain and count migrated cells on the bottom of the membrane removal->quantification

Workflow for a Boyden chamber cell migration assay.

Protocol:

  • Chamber Setup: Place a cell culture insert (e.g., with an 8 µm pore size membrane) into each well of a 24-well plate.[13][14]

  • Chemoattractant: Add medium containing the linear or cyclic YIGSR peptide as a chemoattractant to the lower chamber (the well). The medium in the lower chamber may contain serum as a general chemoattractant, with the peptide added to test its specific effect.[15]

  • Cell Seeding: Resuspend cells in serum-free medium and add them to the upper chamber (the insert).[15]

  • Incubation: Incubate the plate for a period sufficient for cell migration (e.g., 4-24 hours) at 37°C in a CO₂ incubator.

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Quantification: Fix and stain the migrated cells on the lower surface of the membrane. Count the stained cells in several fields of view under a microscope to determine the extent of migration.

Conclusion

The available evidence strongly indicates that cyclic YIGSR peptides offer significant functional advantages over their linear counterparts. The conformational constraint imposed by cyclization enhances receptor binding affinity and biological potency, while also increasing stability against enzymatic degradation. For researchers and drug developers, these properties make cyclic YIGSR a more robust and effective candidate for applications requiring sustained and potent bioactivity, such as in tissue engineering, cancer therapy, and as a targeted drug delivery moiety. The experimental protocols provided herein offer a framework for the direct comparison of these peptides in specific research contexts.

References

Comparative Efficacy of H-Tyr-Ile-Gly-Ser-Arg-NH2 (YIGSR) in Inhibiting Tumor Cell Adhesion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Peptide-Based Inhibition of Tumor Cell Adhesion

The metastatic cascade, a complex series of events leading to the spread of cancer, critically involves the adhesion of tumor cells to the extracellular matrix (ECM) and endothelial cells. Disrupting this initial interaction is a key strategy in the development of anti-cancer therapeutics. The pentapeptide H-Tyr-Ile-Gly-Ser-Arg-NH2, commonly known as YIGSR, a sequence derived from the β1 chain of laminin-1, has emerged as a significant inhibitor of tumor cell adhesion and subsequent metastasis. This guide provides a comparative analysis of YIGSR's efficacy against other well-known adhesion-modulating peptides, supported by experimental data and detailed protocols.

Overview of YIGSR and its Mechanism of Action

YIGSR exerts its anti-adhesive effects primarily by competing with laminin for binding to the 67 kDa laminin receptor (67LR), which is often overexpressed on the surface of malignant cells. This competitive inhibition prevents tumor cells from anchoring to the basement membrane, a crucial step for invasion and metastasis.[1][2]

Comparative Peptides

This guide compares YIGSR with two main classes of peptides:

  • Integrin-Binding Peptides: The most prominent among these is the Arginine-Glycine-Aspartic acid (RGD) sequence, found in various ECM proteins like fibronectin and vitronectin. RGD peptides are known to interact with integrin receptors on the cell surface, which play a crucial role in cell adhesion.[3][4][5]

  • Other Laminin-Derived Peptides: Laminin contains other bioactive sequences with contrasting effects to YIGSR. These include IKVAV (Ile-Lys-Val-Ala-Val), AG73 (RKRLQVQLSIRT), and C16 (KAFDITYVRLKF), which have been shown to promote tumor growth, adhesion, and angiogenesis.[6][7]

Quantitative Comparison of Efficacy

Direct comparative studies providing IC50 values for YIGSR alongside other peptides in the same experimental setup are limited in the available literature. However, by collating data from various sources, we can construct a comparative overview. It is crucial to note that the efficacy of these peptides can vary significantly depending on the cell line, the ECM protein used for coating, and the specific experimental conditions.

Table 1: Inhibitory Concentration (IC50) of Various Peptides on Tumor Cell Adhesion

Peptide/CompoundTarget Cell LineECM ProteinIC50Reference
YIGSR Analog (CDPGYIGSR-NH2) --Not explicitly provided as IC50, but inhibits angiogenesis and tumor growth[8]
RZ-3 (kmviywkag) DU-145 (Prostate Cancer)Fibronectin2.4 µ g/well [8]
Laminin-11.8 µ g/well [8]
Collagen IV2.8 µ g/well [8]
HYD-1 (kikmviswkg) DU-145 (Prostate Cancer)Fibronectin6.9 µ g/well [8]
Laminin-15.7 µ g/well [8]
Collagen IV6.2 µ g/well [8]
Cyclic RGD Peptide (1-K) HEK-293 (αvβ3 expressing)Fibrinogen3.5 µM[9]
HT-29 (αvβ5 expressing)Vitronectin>50 µM[9]
Cyclic RGD Peptide (2-c) HEK-293 (αvβ3 expressing)Fibrinogen0.91 µM[9]
HT-29 (αvβ5 expressing)Vitronectin12.3 µM[9]
Albolabrin (RGD-containing) B16-F10 (Melanoma)-300-600 nM (in vivo metastasis inhibition)[10]
RGDS B16-F10 (Melanoma)->2000-fold less active than Albolabrin[10]

Note: The data for RZ-3 and HYD-1 are presented in µ g/well , which makes direct molar comparison with other peptides challenging without knowing the exact volume and molar mass. The table highlights the potency of various RGD-containing peptides and the need for more standardized quantitative data for YIGSR in similar adhesion assays.

Peptides with Opposing Effects

In contrast to the inhibitory action of YIGSR, other laminin-derived peptides actively promote processes that contribute to cancer progression.

Table 2: Pro-Tumorigenic Activities of Other Laminin-Derived Peptides

PeptideSource (Laminin Chain)Observed EffectsReceptorsReference
IKVAV α1Promotes cell attachment, migration, neurite outgrowth, tumor growth, and metastasis.Integrins[6][11]
AG73 α1Promotes cell adhesion, tumor growth, and metastasis.Syndecan[6][7]
C16 γ1Promotes tumor growth and angiogenesis.Integrins[6]

These peptides, by enhancing cell adhesion and invasion, represent the opposing biological activity within the same parent molecule, laminin, highlighting the complexity of ECM-tumor cell interactions.

Signaling Pathways

The interaction of these peptides with their respective receptors triggers downstream signaling cascades that ultimately determine the cellular response.

G cluster_yigsr YIGSR Pathway cluster_rgd RGD Pathway YIGSR YIGSR LR67 67kDa Laminin Receptor YIGSR->LR67 binds Inhibition Inhibition of Adhesion, Metastasis & Growth LR67->Inhibition RGD RGD Integrin Integrin Receptors (e.g., αvβ3, α5β1) RGD->Integrin binds Adhesion Cell Adhesion, Migration & Proliferation Integrin->Adhesion G Start Start Coat Coat 96-well plate with ECM protein Start->Coat Block Block with BSA Coat->Block PrepareCells Prepare tumor cell suspension Block->PrepareCells IncubatePeptide Pre-incubate cells with peptides PrepareCells->IncubatePeptide SeedCells Seed cells onto coated plate IncubatePeptide->SeedCells IncubateAdhesion Incubate for cell adhesion SeedCells->IncubateAdhesion Wash Wash to remove non-adherent cells IncubateAdhesion->Wash Stain Stain adherent cells Wash->Stain Quantify Quantify adhesion Stain->Quantify End End Quantify->End

References

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